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Core Science & Biosynthesis

Foundational

Technical Guide: Fmoc-NMe-PEG2-acid in PROTAC & Peptide Engineering

This guide details the biochemical utility, synthetic protocols, and strategic application of Fmoc-NMe-PEG2-acid (CAS: 1807518-77-9).[1] [1] Executive Summary Fmoc-NMe-PEG2-acid is a specialized bifunctional building blo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biochemical utility, synthetic protocols, and strategic application of Fmoc-NMe-PEG2-acid (CAS: 1807518-77-9).[1]

[1]

Executive Summary

Fmoc-NMe-PEG2-acid is a specialized bifunctional building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics.[1] Unlike standard PEG linkers, this reagent features an N-methylated amine protected by Fmoc.

The incorporation of the N-methyl group serves three critical functions in drug design:

  • Conformational Control: It eliminates a hydrogen bond donor, favoring cis-amide conformers and reducing the entropic penalty of binding.

  • Solubility Enhancement: It disrupts intermolecular hydrogen bonding (aggregation) common in peptide backbones, significantly improving solubility in organic solvents and aqueous buffers.

  • Metabolic Stability: The steric bulk of the methyl group hinders proteolytic cleavage at the adjacent amide bond.

Molecular Architecture & Properties[2]

The molecule combines a lipophilic protecting group, a solubility-enhancing spacer, and a reactive handle, modified by N-methylation.

ComponentChemical IdentityFunction
N-Terminus Fmoc-N(Me)-Base-labile protection. Upon removal, yields a secondary amine (-NHMe), which alters the kinetics of subsequent couplings.[1]
Spacer -PEG2- (Diethylene Glycol)Hydrophilicity. Provides a ~9–12 Å distance (depending on conformation) while maintaining water solubility.
C-Terminus -COOH (Carboxylic Acid)Reactive Handle. Activates with HATU/DIC for amide bond formation to resins or amines.[1]
Structural Visualization

The following diagram illustrates the functional segmentation of the molecule.

MoleculeStructure Fmoc Fmoc Group (Protecting Group) NMe N-Methyl (Conformation/Solubility) Fmoc->NMe Protects PEG PEG2 Spacer (Hydrophilicity) NMe->PEG Modifies Acid Carboxylic Acid (Coupling Handle) PEG->Acid Links to

Figure 1: Functional decomposition of Fmoc-NMe-PEG2-acid.[1]

Core Applications

A. PROTAC Linkerology

In PROTAC design, the linker is not merely a passive connector; it dictates the ternary complex geometry between the E3 ligase and the Target Protein (POI).[2]

  • The "N-Methyl Effect": Standard PEG chains are highly flexible. Introducing an N-methyl group at the ligation site restricts rotation around the amide bond (favoring cis or trans depending on adjacent residues), potentially locking the PROTAC into a bioactive conformation.

  • Permeability: N-methylation reduces the Total Polar Surface Area (TPSA) by removing a hydrogen bond donor, often improving passive membrane permeability.

B. Solid Phase Peptide Synthesis (SPPS)

Fmoc-NMe-PEG2-acid is used to insert a hydrophilic spacer into a peptide sequence.[1]

  • Aggregation Breaking: Long peptide sequences often aggregate on-resin via beta-sheet formation.[1] Inserting an N-methylated spacer disrupts this H-bond network, "rescuing" the synthesis of difficult sequences.

  • Peptidomimetics: Used to create protease-resistant analogues of endogenous peptides.

Experimental Protocols

Critical Consideration: Steric Hindrance

The pivotal challenge when using Fmoc-NMe-PEG2-acid is not coupling it to the resin, but coupling the next amino acid to it.

  • Step 1 (Easy): Activation of Fmoc-NMe-PEG2-COOH and coupling to a primary amine on resin.[1]

  • Step 2 (Hard): Removal of Fmoc yields a secondary amine (N-Me).[1] The steric bulk of the methyl group makes nucleophilic attack on the next activated amino acid sluggish.

Protocol: Coupling to the N-Methylated Terminus

Standard HBTU/DIPEA protocols often fail here, leading to deletion sequences.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

Workflow:

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 5 min). Note: Secondary amines are stable, but ensure complete Fmoc removal.

    • Wash with DMF (5x), DCM (3x), DMF (3x).

    • Chloranil Test: Use Chloranil instead of Kaiser test (Kaiser test does not detect secondary amines reliably). A blue color indicates free secondary amine.

  • Coupling the Next Residue (The "Difficult" Step):

    • Stoichiometry: Use 5 equivalents of Amino Acid, 4.9 eq HATU, 10 eq DIPEA.

    • Pre-activation: Dissolve AA and HATU in minimal DMF. Add DIPEA. Let stand for 30 seconds (yellow color develops).

    • Reaction: Add to resin. Agitate for 2 hours (standard is 45 min).

    • Double Coupling: Drain. Repeat the coupling with fresh reagents if the sequence is critical.

  • Capping (Optional but Recommended):

    • Acetylate unreacted secondary amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Cycle with N-Me-PEG

SPPS_Workflow Start Resin-Peptide-NH2 Coupling1 Couple Fmoc-NMe-PEG2-OH (Standard HATU/DIPEA) Start->Coupling1 Deprotect Fmoc Removal (20% Piperidine) Coupling1->Deprotect Intermediate Resin-Peptide-PEG-NH(Me) (Secondary Amine - Steric Hindrance) Deprotect->Intermediate Coupling2 Couple Next AA (Requires HATU/HOAt + Double Couple) Intermediate->Coupling2 Difficult Step Final Elongated Peptide Coupling2->Final

Figure 2: SPPS workflow highlighting the steric bottleneck at the secondary amine.

Troubleshooting & Optimization

IssueCauseSolution
Incomplete Coupling (Step 2) Steric hindrance of N-methyl group blocks approach of activated AA.[1]Switch to HATU or PyAOP . Increase temperature to 50°C (microwave assisted). Use double coupling .
Diketopiperazine (DKP) Formation If the N-Me-PEG is at the dipeptide stage, the N-terminus can back-bite the ester linkage.[1]Use Trityl resins or 2-Chlorotrityl chloride resin (sterically bulky).[1] Avoid leaving the Fmoc-deprotected dipeptide in base for long periods.
Poor Solubility Peptide aggregation despite PEG.Use NMP instead of DMF as solvent. Add chaotropic salts (e.g., 0.1M LiCl) to the coupling mixture.

References

  • BroadPharm. Fmoc-NMe-PEG2-acid Product Specifications (BP-22792).[1] Retrieved from

  • MedKoo Biosciences. Fmoc-NMe-PEG2-acid Chemical Data. Retrieved from

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Technical Guide. Retrieved from [1]

  • Mattern, R. H. (2020). The Art of Peptide Synthesis: N-Methylation in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding on N-Me utility).

Sources

Exploratory

physical and chemical properties of Fmoc-NMe-PEG2-acid

An In-Depth Technical Guide to Fmoc-NMe-PEG2-acid: Properties, Applications, and Protocols Introduction Fmoc-NMe-PEG2-acid is a discrete polyethylene glycol (dPEG®) derivative that has emerged as a critical tool for rese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-NMe-PEG2-acid: Properties, Applications, and Protocols

Introduction

Fmoc-NMe-PEG2-acid is a discrete polyethylene glycol (dPEG®) derivative that has emerged as a critical tool for researchers, particularly in the fields of peptide synthesis, bioconjugation, and drug development. This heterobifunctional linker is characterized by two key reactive moieties: a fluorenylmethyloxycarbonyl (Fmoc) protected N-methyl amine and a terminal carboxylic acid. The presence of the N-methyl group provides unique steric and electronic properties compared to its non-methylated counterpart, influencing the conformation and proteolytic stability of resulting conjugates. The short, hydrophilic diethylene glycol (PEG2) spacer enhances the aqueous solubility of molecules to which it is conjugated, a crucial attribute for improving the pharmacokinetic profiles of therapeutic peptides and other biologics.[1][2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, chemical reactivity, and core applications of Fmoc-NMe-PEG2-acid. It further details validated experimental protocols for its use, ensuring scientific integrity and reproducibility in the laboratory.

Core Molecular Profile

The unique structure of Fmoc-NMe-PEG2-acid dictates its utility as a versatile chemical linker. The bulky, base-labile Fmoc group provides robust protection for the secondary amine during synthesis, while the terminal carboxylic acid allows for straightforward coupling to primary amines.

Chemical Structure:

cluster_Fmoc Fmoc Group cluster_PEG N-Methyl PEG2 Spacer cluster_Acid Carboxylic Acid Fmoc_C Fmoc_ring1 Fmoc_ring2 Fmoc_CH CH Fmoc_O O Fmoc_CH->Fmoc_O Fmoc_CO C=O Fmoc_O->Fmoc_CO N N-CH3 Fmoc_CO->N PEG1_O O N->PEG1_O -(CH2)2- PEG2_O O PEG1_O->PEG2_O -(CH2)2- Acid_CH2_1 CH2 PEG2_O->Acid_CH2_1 -(CH2)2- Acid_CH2_2 CH2 Acid_COOH COOH Acid_CH2_1->Acid_COOH Orthogonal_Reactivity start Fmoc-NMe-PEG2-Acid cond1 Piperidine in DMF (Base Condition) start->cond1 Pathway 1 cond2 EDC or HATU (Coupling Agents) start->cond2 Pathway 2 prod1 Free N-Methyl Amine + COOH Terminus cond1->prod1 react1 Coupling to an Activated Carboxylic Acid prod1->react1 prod2 Activated Acid Ester + Fmoc-NMe Terminus cond2->prod2 react2 Coupling to a Primary Amine prod2->react2

Caption: Orthogonal reaction pathways of Fmoc-NMe-PEG2-acid.

Key Applications in Research and Development

The unique properties of Fmoc-NMe-PEG2-acid make it suitable for a range of advanced applications.

Application in Peptide Synthesis

In both solid-phase and solution-phase peptide synthesis, this linker can be incorporated to introduce a short, flexible, and hydrophilic spacer. [4]This has several benefits:

  • Improved Solubility : PEGylation is a well-established strategy to increase the water solubility of hydrophobic peptides. * Reduced Aggregation : The PEG spacer can disrupt intermolecular interactions that lead to peptide aggregation during synthesis and purification.

  • Enhanced Pharmacokinetics : For therapeutic peptides, PEGylation can increase the hydrodynamic volume, which helps reduce renal clearance and protects against proteolytic degradation, ultimately extending the in-vivo circulation time.

Role as a Bifunctional Linker in Bioconjugation

The orthogonal reactivity of Fmoc-NMe-PEG2-acid makes it an ideal linker for covalently connecting two different molecules, such as a peptide to a fluorescent dye, a small molecule drug to a targeting ligand, or for creating antibody-drug conjugates (ADCs). [5][6]The process involves sequentially coupling one molecule to the acid terminus, deprotecting the amine, and then coupling the second molecule.

Advanced Applications in Targeted Protein Degradation (PROTACs)

A rapidly growing application is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. [7]Fmoc-NMe-PEG2-acid serves as a versatile PEG-based linker to connect the E3 ligase-binding ligand to the target protein-binding ligand, forming the complete PROTAC molecule. [7] The workflow for assembling a PROTAC using this linker is depicted below.

PROTAC_Workflow start E3 Ligase Ligand (with amine) step1 1. Activate Acid & Couple to Ligand start->step1 linker Fmoc-NMe-PEG2-Acid linker->step1 intermediate Fmoc-Linker-Ligand(E3) step1->intermediate step2 2. Fmoc Deprotection (Piperidine/DMF) intermediate->step2 deprotected H-NMe-Linker-Ligand(E3) step2->deprotected step3 3. Couple to Target Ligand deprotected->step3 target_ligand Target Protein Ligand (with activated acid) target_ligand->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: General workflow for PROTAC synthesis using the linker.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the two primary reactions involving Fmoc-NMe-PEG2-acid. These should be adapted based on the specific substrate and scale.

Protocol for Fmoc Deprotection (Solid-Phase)

This protocol describes the removal of the Fmoc group from a resin-bound substrate.

  • Resin Swelling : Swell the resin (e.g., 100 mg) in DMF (2 mL) for 30 minutes in a suitable reaction vessel.

  • Solvent Removal : Drain the DMF from the resin.

  • Deprotection : Add 2 mL of 20% piperidine in DMF to the resin. Agitate at room temperature for 5 minutes.

    • Causality: Piperidine is a secondary amine base that cleaves the Fmoc group via a β-elimination mechanism, forming a dibenzofulvene-piperidine adduct.

  • Second Deprotection : Drain the solution and repeat step 3 with a fresh 2 mL of 20% piperidine in DMF for 15 minutes to ensure complete removal.

  • Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL), followed by dichloromethane (DCM) (3 x 2 mL), and finally DMF (3 x 2 mL).

    • Causality: Extensive washing is critical to remove all traces of piperidine and the dibenzofulvene adduct, which can interfere with subsequent coupling steps.

  • Confirmation (Optional) : Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free amine.

Protocol for Carboxylic Acid Activation and Amide Bond Formation

This protocol details the coupling of the linker's acid terminus to a primary amine in solution.

  • Reagent Preparation : Dissolve Fmoc-NMe-PEG2-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (e.g., 0.1 M concentration).

  • Pre-activation : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Causality: HATU is an efficient coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to facilitate the reaction and neutralize any acidic byproducts.

  • Coupling Reaction : In a separate vessel, dissolve the amine-containing substrate (1.2 eq) in anhydrous DMF. Add the pre-activated linker solution dropwise to the amine solution.

  • Reaction Monitoring : Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting material is consumed.

  • Work-up and Purification : Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC.

Handling, Storage, and Safety

  • Storage : For long-term stability, Fmoc-NMe-PEG2-acid should be stored at -20°C under dry and dark conditions. [1][3]For short-term use (days to weeks), storage at 0-4°C is acceptable. [1]* Shipping : The compound is stable enough to be shipped under ambient temperatures for short durations. [1]* Safety : As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

Fmoc-NMe-PEG2-acid is a high-value chemical tool with a well-defined set of physical and chemical properties. Its heterobifunctional and orthogonal nature, combined with the solubility-enhancing properties of its PEG spacer, makes it an indispensable linker in modern chemical biology. From improving the drug-like properties of peptides to enabling the modular construction of complex molecules like PROTACs, its applications are both broad and impactful. The validated protocols provided herein serve as a reliable foundation for researchers to successfully incorporate this versatile molecule into their synthetic and drug development workflows.

References

  • Fmoc-NMe-PEG2-Acid. CD Bioparticles. [Link]

  • Fmoc-NH-PEG2-acid, CAS 872679-70-4. AxisPharm. [Link]

Sources

Foundational

A-Technical-Guide-to-the-Strategic-Role-of-the-N-Methyl-Group-in-Fmoc-NMe-PEG2-acid

Abstract In the landscape of advanced therapeutic development, particularly in peptide-based drugs and antibody-drug conjugates (ADCs), the nuanced roles of specialized chemical linkers are paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of advanced therapeutic development, particularly in peptide-based drugs and antibody-drug conjugates (ADCs), the nuanced roles of specialized chemical linkers are paramount. This guide provides an in-depth technical analysis of Fmoc-NMe-PEG2-acid, a heterobifunctional linker, with a focused exploration of the strategic importance of its N-methyl group. We will dissect the structural components of this reagent, elucidate the profound impact of N-methylation on the physicochemical and biological properties of the resulting conjugates, and provide actionable protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages conferred by N-methylation to overcome common challenges in drug design, such as proteolytic instability and poor bioavailability.

Deconstructing the Molecular Architecture of Fmoc-NMe-PEG2-acid

To appreciate the functional significance of the N-methyl group, it is essential to first understand the role of each component of the Fmoc-NMe-PEG2-acid molecule. This reagent is a sophisticated building block designed for seamless integration into complex biomolecules.

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the amine functionality.[1] Its primary role is to prevent unwanted side reactions at the nitrogen atom during peptide synthesis or other conjugation chemistries.[1] The Fmoc group is stable under a variety of reaction conditions but can be efficiently removed with a weak base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to expose the amine for subsequent coupling reactions.[1][2][3]

  • The PEG2 (diethylene glycol) Moiety: The short polyethylene glycol spacer is hydrophilic and flexible.[4] Its inclusion in a linker can enhance the solubility of hydrophobic drugs or peptides in aqueous media, a critical factor for formulation and in vivo delivery.[4][5] Furthermore, the PEG spacer provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual biological activities.

  • The Terminal Carboxylic Acid: This functional group serves as the primary attachment point for coupling to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[4] The reaction is typically mediated by activating agents like carbodiimides (e.g., EDC, DCC) to form a stable amide bond.[4]

  • The N-Methyl Group: The central focus of this guide, the methyl group attached to the nitrogen atom, introduces a subtle yet powerful modification with far-reaching consequences for the resulting molecule's behavior.

Caption: Chemical structure of Fmoc-NMe-PEG2-acid.

The Multifaceted Role of the N-Methyl Group: A Paradigm Shift in Molecular Design

The introduction of a methyl group on the nitrogen atom of the linker backbone is a strategic decision that imparts several desirable properties to the resulting peptide or bioconjugate.[6][7]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[6][8][9] Proteases often recognize and cleave peptide bonds (amide bonds). The presence of the N-methyl group sterically hinders the approach of these enzymes, effectively shielding the adjacent amide bond from hydrolysis. This leads to a longer in vivo half-life of the therapeutic molecule, a critical factor for reducing dosing frequency and improving patient compliance.[6]

Conformational Control and Reduced Flexibility

The N-methyl group restricts the rotation around the C-N bond of the amide backbone.[6][9] This conformational constraint can be leveraged to lock a peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[6] By reducing the conformational flexibility, N-methylation can also help in designing peptides with more predictable three-dimensional structures.

Improved Membrane Permeability and Oral Bioavailability

N-methylation can enhance the passive diffusion of peptides across biological membranes, including the intestinal wall and the blood-brain barrier.[6][8] This is attributed to a reduction in the number of hydrogen bond donors, which in turn increases the lipophilicity of the molecule.[7] This property is particularly valuable in the development of orally bioavailable peptide drugs, a long-standing challenge in pharmaceutical sciences.[6][8][9]

Increased Solubility and Reduced Aggregation

In some cases, particularly with hydrophobic peptides, N-methylation can improve water solubility.[6] By disrupting intermolecular hydrogen bonding that can lead to aggregation, the N-methyl group can help to keep the peptide in a soluble, monomeric state.[6]

Practical Applications and Experimental Protocols

The unique properties conferred by the N-methyl group make Fmoc-NMe-PEG2-acid a valuable tool in various research and development areas.

In Solid-Phase Peptide Synthesis (SPPS)

Fmoc-NMe-PEG2-acid can be readily incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.[7][10]

Protocol: Incorporation of Fmoc-NMe-PEG2-acid into a Peptide Chain

  • Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine.

  • Fmoc-NMe-PEG2-acid Activation: In a separate vessel, dissolve Fmoc-NMe-PEG2-acid (1.5 eq) and a coupling agent such as HATU (1.45 eq) in DMF. Add a base, typically DIPEA (3 eq), and allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated Fmoc-NMe-PEG2-acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the newly added linker, exposing the N-methyl amine for further chain elongation if desired.

  • Washing: Wash the resin with DMF, followed by DCM, and dry under vacuum.

SPPS_Workflow A Resin with Free Amine C Couple to Resin A->C B Activate Fmoc-NMe-PEG2-acid (HATU/DIPEA in DMF) B->C D Wash (DMF) C->D E Fmoc Deprotection (20% Piperidine in DMF) D->E F Wash and Dry E->F G Continue Peptide Synthesis or Cleave F->G

Caption: Workflow for SPPS incorporation.

As a Linker in Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the potent cell-killing activity of a cytotoxic drug.[11][12][13] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[11][14][15]

Fmoc-NMe-PEG2-acid can be used to synthesize a drug-linker construct which is then conjugated to the antibody. The N-methyl group in the linker can contribute to the overall stability of the ADC in circulation, preventing premature release of the cytotoxic payload.[11]

Workflow: ADC Synthesis using an N-Methylated Linker

  • Drug-Linker Synthesis: The carboxylic acid of Fmoc-NMe-PEG2-acid is first activated and reacted with an amine-containing cytotoxic drug.

  • Fmoc Deprotection: The Fmoc group is removed to expose the amine.

  • Conjugation to Antibody: The exposed amine of the drug-linker construct is then reacted with a suitable functional group on the antibody, often after modification of the antibody to introduce a reactive handle.

ADC_Linker_Role cluster_0 Antibody-Drug Conjugate Antibody Antibody Linker N-Me-PEG2 Linker Antibody->Linker Stable Bond Drug Cytotoxic Drug Linker->Drug Stable Bond

Caption: Role of the N-methylated linker in an ADC.

Comparative Data Analysis

The advantages of N-methylation are best illustrated through a direct comparison with its non-methylated counterpart.

PropertyNon-Methylated LinkerN-Methylated LinkerRationale for Improvement
Proteolytic Stability Susceptible to cleavageSignificantly more stableSteric hindrance from the methyl group prevents enzyme access.[6][8]
Conformational Flexibility HighReducedRestricted rotation around the C-N bond.[6][9]
Hydrogen Bonding N-H is a hydrogen bond donorNo hydrogen bond donor capacityReplacement of the amide proton with a methyl group.[6]
Lipophilicity LowerHigherReduced hydrogen bonding potential increases hydrophobicity.[7]
Oral Bioavailability Generally poor for peptidesPotentially improvedEnhanced membrane permeability.[6][7][8]

Conclusion and Future Outlook

The strategic incorporation of an N-methyl group into linkers like Fmoc-NMe-PEG2-acid represents a sophisticated approach to overcoming some of the most persistent challenges in drug development. The ability to enhance proteolytic stability, control conformation, and improve pharmacokinetic properties makes N-methylation a powerful tool in the arsenal of medicinal chemists and drug designers.[6][7][8] As the demand for more stable and effective peptide and antibody-based therapeutics continues to grow, the use of intelligently designed linkers featuring N-methylation is poised to become increasingly prevalent. Future research will likely focus on exploring the effects of multiple N-methylations within a single molecule and the development of novel N-alkylated linkers with even more finely tuned properties.

References

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

  • MDPI. (2023, July 15). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from

  • CD Bioparticles. (n.d.). Fmoc-NMe-PEG2-Acid. Retrieved from [Link]

  • ACS Publications. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Retrieved from [Link]

  • PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Oxford Academic. (n.d.). A review of conjugation technologies for antibody drug conjugates. Retrieved from [Link]

  • PMC. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • PMC. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Retrieved from [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

Sources

Exploratory

Fmoc-NMe-PEG2-acid CAS number 1807518-77-9

An In-Depth Technical Guide to Fmoc-NMe-PEG2-acid (CAS 1807518-77-9): A Multifunctional Linker for Advanced Therapeutic Design Introduction In the landscape of modern drug development, particularly in the fields of pepti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-NMe-PEG2-acid (CAS 1807518-77-9): A Multifunctional Linker for Advanced Therapeutic Design

Introduction

In the landscape of modern drug development, particularly in the fields of peptide therapeutics and antibody-drug conjugates (ADCs), the linker molecule is not merely a passive spacer but an active modulator of a drug's pharmacokinetic and pharmacodynamic profile. Fmoc-NMe-PEG2-acid, identified by its CAS number 1807518-77-9, has emerged as a sophisticated and versatile building block for researchers and scientists. This technical guide provides an in-depth analysis of its structure, the causal rationale behind its design, and its practical application in complex bioconjugation and synthesis workflows. We will explore the synergistic benefits of its three core components: the base-labile Fmoc-protecting group, the bioavailability-enhancing N-methylated amine, the hydrophilic PEG2 spacer, and the reactive terminal carboxylic acid.

Physicochemical Properties and Structural Analysis

Fmoc-NMe-PEG2-acid is a discrete, or monodispersed, PEG derivative, meaning it has a precise, unvarying chemical structure and molecular weight, which is critical for reproducibility in GMP manufacturing and clinical applications.[1]

Key Properties

The fundamental properties of Fmoc-NMe-PEG2-acid are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1807518-77-9[2]
Molecular Formula C₂₃H₂₇NO₆[3]
Molecular Weight 413.5 g/mol [2][3]
Typical Purity ≥98%[3]
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM[3]
Storage Condition -20°C, protected from light and moisture[3]
Structural Dissection

The molecule's utility is derived from its trifunctional architecture. Each component serves a distinct and crucial purpose, enabling controlled, sequential chemical reactions.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group : This is a well-established protecting group for amines in peptide synthesis.[4] Its primary advantage is its lability under basic conditions (e.g., treatment with piperidine), while remaining stable to the acidic conditions often used to remove other protecting groups like Boc.[4] This orthogonality is fundamental to complex, multi-step synthetic strategies.

  • N-Methylated Amine : The nitrogen atom is methylated, resulting in a secondary amine upon Fmoc deprotection. This modification is a strategic choice to enhance the drug-like properties of the final molecule.[5]

  • PEG2 Spacer : The short diethylene glycol spacer is hydrophilic. Its inclusion significantly increases the water solubility of the linker and the resulting conjugate, which is a common challenge in drug development.[3][6]

  • Terminal Carboxylic Acid : This functional group serves as the primary point of covalent attachment. It can be readily activated by common coupling reagents (e.g., EDC, HATU) to form a stable amide bond with primary amines on a target molecule, such as a payload or a resin-bound peptide.[3][7]

Fmoc Fmoc N N Fmoc->N Me CH₃ N->Me PEG1 CH₂CH₂O N->PEG1 PEG2 CH₂CH₂O PEG1->PEG2 Carbonyl C=O PEG2->Carbonyl CH2 CH₂ Carbonyl->CH2 Acid COOH CH2->Acid

Caption: Chemical structure of Fmoc-NMe-PEG2-acid.

The Strategic Imperative: Causality of N-Methylation and PEGylation

The selection of Fmoc-NMe-PEG2-acid is not arbitrary; it is a deliberate engineering choice to overcome common hurdles in drug development. The N-methylation and PEGylation work in concert to confer superior properties to the final therapeutic agent.

Rationale for N-Methylation

Backbone N-methylation of peptides is a powerful strategy to improve their pharmacokinetic profile.[5][8]

  • Enhanced Metabolic Stability : The presence of a methyl group on the amide nitrogen provides steric hindrance, which can prevent recognition and cleavage by endogenous peptidases.[9] This dramatically increases the in-vivo half-life of peptide-based drugs.

  • Improved Membrane Permeability : N-methylation removes a hydrogen bond donor (the N-H proton).[9] This reduces the molecule's overall polarity and disrupts its ability to form extensive hydrogen bond networks with water, thereby increasing its lipophilicity and capacity to cross cell membranes—a key factor for oral bioavailability.[9][10]

  • Conformational Control : N-methylated amide bonds have a lower energy barrier to cis-trans isomerization compared to their non-methylated counterparts.[9] This property can be exploited to lock a peptide into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for a target receptor.[5]

Rationale for PEGylation

The incorporation of a polyethylene glycol (PEG) spacer is a widely used technique in bioconjugation to improve a drug's physical and biological properties.[11]

  • Increased Hydrophilicity : The PEG chain is highly soluble in aqueous media, a property it imparts to the entire conjugate.[1] This is critical for preventing the aggregation of hydrophobic drug payloads and ensuring the overall solubility of ADCs and other complex biologics.

  • Reduced Immunogenicity : The flexible PEG chain creates a "stealth" shield around the conjugated molecule, which can mask it from the host's immune system, thereby reducing the risk of an immunogenic response.[12]

  • Improved Pharmacokinetics : The hydrodynamic radius of the PEGylated molecule is increased, which can reduce its rate of renal clearance and extend its circulation time in the bloodstream.[12][13]

G Structure Fmoc-NMe-PEG2-acid Structural Features N_Me N-Methylation Structure->N_Me has PEG PEG2 Spacer Structure->PEG has Stability Increased Metabolic Stability N_Me->Stability leads to Permeability Improved Membrane Permeability N_Me->Permeability leads to Conformation Conformational Control N_Me->Conformation allows Solubility Enhanced Aqueous Solubility PEG->Solubility leads to PK Improved Pharmacokinetics PEG->PK contributes to Benefit Functional & PK/PD Benefits Stability->PK Permeability->PK

Caption: Relationship between structure and function.

Core Applications and Experimental Protocols

The unique structure of Fmoc-NMe-PEG2-acid makes it suitable for several advanced applications, most notably in solid-phase peptide synthesis (SPPS) and as a linker in antibody-drug conjugates.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating an N-methylated, PEGylated building block into a peptide sequence can be used to fine-tune its biological activity and therapeutic potential.

Protocol: Incorporation of Fmoc-NMe-PEG2-acid into a Peptide Sequence

This protocol assumes a standard manual or automated Fmoc-based SPPS workflow.[14]

  • Resin Preparation : Start with a pre-loaded Wang or Rink Amide resin, or a 2-chlorotrityl chloride resin loaded with the first amino acid. Ensure the resin is properly swelled in a suitable solvent like DMF or NMP.

  • Fmoc Deprotection : Treat the resin-bound peptide with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes to remove the terminal Fmoc group, exposing the free primary amine.[4][14] Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Carboxyl Group Activation : In a separate vessel, dissolve Fmoc-NMe-PEG2-acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Expert Insight: The acylation of a primary amine by the sterically hindered N-methylated amino acid is often slower than standard couplings.[15] Therefore, a highly potent coupling reagent like HATU is recommended over less reactive options like TBTU to ensure a high coupling efficiency and minimize the formation of truncated sequences.[16]

  • Coupling Reaction : Add the activated Fmoc-NMe-PEG2-acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Capping : Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. If the test is positive (indicating free primary amines), the coupling is incomplete. The coupling step can be repeated. If residual amines persist, cap them with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences in subsequent steps.

  • Washing : Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Chain Elongation : The resin is now ready for the next deprotection and coupling cycle to continue elongating the peptide chain.

Application as an ADC Linker

ADCs are a powerful class of therapeutics that deliver a potent cytotoxic payload directly to cancer cells via a monoclonal antibody.[17][18] The linker connecting the antibody and payload is critical for the ADC's stability and efficacy.[18] Fmoc-NMe-PEG2-acid is an excellent candidate for this role.

Workflow: Conceptual Synthesis of an ADC

This workflow outlines the general steps for using the linker to conjugate a payload (containing a primary amine) to an antibody.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

  • Payload Conjugation : The carboxylic acid of Fmoc-NMe-PEG2-acid is activated (e.g., with EDC/NHS) and reacted with a primary amine on the cytotoxic payload molecule to form a stable amide bond.

  • Purification : The resulting Fmoc-NMe-PEG2-Payload conjugate is purified using chromatography (e.g., HPLC) to remove unreacted starting materials.

  • Fmoc Deprotection : The purified conjugate is treated with a basic solution (e.g., piperidine in DMF) to remove the Fmoc group, exposing the N-methyl amine.

  • Antibody Conjugation : The antibody is separately functionalized to introduce a reactive handle (e.g., maleimide groups on cysteine residues or NHS esters on lysine residues). The amine-linker-payload is then reacted with the activated antibody to form the final ADC.

  • Purification and Characterization : The final ADC is extensively purified (e.g., via size-exclusion or hydrophobic interaction chromatography) to remove any unconjugated antibody or linker-payload. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.

Conclusion

Fmoc-NMe-PEG2-acid (CAS 1807518-77-9) represents a convergence of several strategic chemical modifications designed to address key challenges in drug development. Its discrete PEG spacer enhances solubility and pharmacokinetics, while the N-methylated backbone provides metabolic stability and improved cell permeability. The orthogonal Fmoc and carboxylic acid functionalities allow for its controlled and directional incorporation into complex molecules like therapeutic peptides and antibody-drug conjugates. For researchers and drug development professionals, this linker is not just a component but a sophisticated tool for rationally designing next-generation therapeutics with enhanced efficacy, stability, and bioavailability.

References

  • CD Bioparticles. Fmoc-NMe-PEG2-Acid. [Link]

  • Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. [Link]

  • Propeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • AxisPharm. Fmoc PEG. [Link]

  • Kent, S. B., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(49), 24569-24575. [Link]

  • Biron, E., & Kessler, H. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

  • Albericio, F., et al. Backbone N-modified peptides: beyond N-methylation. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

  • Biron, E., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • Kularatne, S. A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science. [Link]

  • The Curious Wavefunction. (2013). Review on N-methylation. [Link]

  • AxisPharm. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9. [Link]

  • Yoshida, T., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry. [Link]

  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Linker Design – Utilizing Fmoc-NMe-PEG2-acid for Hydrophobicity Masking in ADCs

Abstract The aggregation of hydrophobic payloads remains a critical failure point in Antibody-Drug Conjugate (ADC) development, leading to rapid plasma clearance and immunogenicity. This Application Note details the stra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aggregation of hydrophobic payloads remains a critical failure point in Antibody-Drug Conjugate (ADC) development, leading to rapid plasma clearance and immunogenicity. This Application Note details the strategic integration of Fmoc-NMe-PEG2-acid (Fmoc-N-methyl-amido-dPEG®2-acid) into ADC linker architectures. Unlike standard PEG spacers, the N-methylated backbone disrupts inter-chain hydrogen bonding while the PEG unit provides a hydration shell. We present a validated Solid Phase Peptide Synthesis (SPPS) protocol optimized for this sterically hindered building block and demonstrate its utility in synthesizing high-DAR (Drug-to-Antibody Ratio) conjugates with improved physicochemical stability.

Introduction: The Hydrophobicity Challenge

Second and third-generation ADCs increasingly utilize highly potent but hydrophobic cytotoxic payloads (e.g., PBD dimers, maytansinoids). A major structural challenge is that these payloads induce the antibody to aggregate, resulting in:

  • Fast Clearance: The liver (Kupffer cells) rapidly removes hydrophobic protein aggregates.

  • Low DAR: Researchers are often forced to limit DAR to 2–4 to maintain solubility.

  • Manufacturing Losses: Precipitation during conjugation reactions.

The Solution: Fmoc-NMe-PEG2-acid This reagent serves as a "hydrophobicity mask." It combines two mechanisms:[1][2][3][4][5]

  • PEGylation: The short polyethylene glycol (PEG2) chain recruits water molecules, creating a hydration shell around the hydrophobic payload.

  • N-Methylation: The methyl group on the amide nitrogen eliminates a hydrogen bond donor. This prevents the formation of secondary structures (like

    
    -sheets) within the linker, which are common causes of aggregation during synthesis and storage.
    

Mechanism of Action & Structural Logic

The following diagram illustrates how Fmoc-NMe-PEG2-acid functions within the ADC architecture to shield the hydrophobic payload.

ADC_Architecture cluster_drug_linker Drug-Linker Complex mAb Monoclonal Antibody Linker Cleavable Linker (e.g., Val-Cit) mAb->Linker Cys/Lys Conjugation Spacer Fmoc-NMe-PEG2 (The Mask) Linker->Spacer Peptide Bond Payload Hydrophobic Payload (e.g., MMAE/PBD) Spacer->Payload Covalent Attachment Water H2O Shell Water->Spacer Hydration Water->Payload Shielding

Figure 1: Structural integration of Fmoc-NMe-PEG2-acid.[6] The N-methylated PEG spacer acts as a bridge between the cleavable linker and the payload, disrupting aggregation and recruiting a hydration shell.

Experimental Protocol: Solid Phase Synthesis (SPPS)

Critical Note on Steric Hindrance: The N-methyl group on Fmoc-NMe-PEG2-acid introduces significant steric hindrance. Standard coupling reagents (e.g., HBTU) often result in incomplete coupling or deletion sequences. This protocol uses HATU/HOAt , which is strictly required for high-efficiency coupling of N-methylated residues [1].

Materials Required
ComponentSpecificationRole
Resin 2-Chlorotrityl Chloride (2-CTC) or Rink AmideSolid support
Building Block Fmoc-NMe-PEG2-acid Target spacer
Activator HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-power coupling agent
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization, improves kinetics
Base DIEA (Diisopropylethylamine)Activates carboxylate
Deprotection 20% Piperidine in DMFRemoves Fmoc group
Solvent Anhydrous DMF (Dimethylformamide)Reaction medium
Step-by-Step Synthesis Workflow

Step 1: Resin Preparation & Swelling

  • Weigh appropriate resin (e.g., 0.5 mmol scale) into a fritted SPPS reaction vessel.

  • Add DCM (10 mL) and swell for 30 minutes. Drain.

  • Wash with DMF (3 x 10 mL).

Step 2: Coupling Fmoc-NMe-PEG2-acid Rationale: We use a double-coupling strategy to ensure complete reaction due to the N-methyl steric bulk.

  • Activation: In a separate vial, dissolve Fmoc-NMe-PEG2-acid (2.0 eq), HATU (1.95 eq), and HOAt (2.0 eq) in minimal dry DMF.

  • Add DIEA (4.0 eq) to the vial. The solution should turn yellow. Activate for 2 minutes (do not exceed 5 mins to prevent polymerization).

  • Reaction: Transfer the activated solution to the resin.

  • Agitate (shake/vortex) at Room Temperature (RT) for 2 hours .

  • Drain & Wash: Drain solvent. Wash resin with DMF (3 x 1 minute).

  • Repeat (Double Couple): Repeat steps 1-4 using fresh reagents for 1 hour.

Step 3: Monitoring (The Chloranil Test) Note: The standard Kaiser test (Ninhydrin) does not work reliably for secondary amines or N-methylated residues. Use the Chloranil test.

  • Take a small sample of resin beads.

  • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

  • Blue/Green beads = Free amine present (Coupling Failed).

  • Colorless/Yellow beads = Blocked amine (Coupling Successful).

Step 4: Fmoc Deprotection

  • Add 20% Piperidine in DMF (10 mL).

  • Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine (10 mL). Agitate for 15 minutes.

  • Drain and wash extensively with DMF (5 x 10 mL) to remove all traces of piperidine (critical before next coupling).

Step 5: Coupling the Next Residue (The "Difficult" Step) The amine on the resin is now a secondary, N-methylated amine. It is a poor nucleophile. The next amino acid (e.g., Valine or Citrulline) must be activated aggressively.

  • Use HATU/HOAt again.[4]

  • Extend reaction time to 4 hours or perform overnight coupling.

  • Monitor strictly via Chloranil test.

Synthesis Pathway Diagram

SPPS_Workflow Start Resin Swelling (DCM/DMF) Activate Activation (Fmoc-NMe-PEG2-acid + HATU + HOAt) Start->Activate Couple Coupling Reaction (2 hours, Double Couple) Activate->Couple Test QC: Chloranil Test Couple->Test Test->Couple Fail (Blue/Green) Deprotect Fmoc Deprotection (20% Piperidine) Test->Deprotect Pass (Colorless) NextAA Couple Next AA (Requires HATU due to N-Me steric hindrance) Deprotect->NextAA

Figure 2: SPPS workflow emphasizing the critical activation and QC steps required for N-methylated PEG derivatives.

Quality Control & Validation

To validate the successful incorporation of the linker and its functional benefit, the following assays are mandatory:

Identity Verification (LC-MS)

Post-cleavage from resin, analyze the linker-payload intermediate.

  • Expected Result: Mass shift corresponding exactly to the NMe-PEG2 moiety (+ MW of unit).

  • Common Failure: Mass corresponding to [M - 14] suggests failure of N-methylation (rare with this reagent) or [M + 12] suggests incomplete coupling.

Hydrophobicity Analysis (HIC-HPLC)

Compare the final ADC (mAb-Linker-Payload) against a control ADC (mAb-Linker-Payload without PEG).

  • Method: Hydrophobic Interaction Chromatography (HIC) using a Butyl-NPR column.

  • Mobile Phase: Ammonium Sulfate gradient.

  • Success Criteria: The ADC containing Fmoc-NMe-PEG2 should elute earlier (lower retention time) than the non-PEGylated control, indicating reduced surface hydrophobicity [2].

ConstructRetention Time (min)Aggregation Index (%)
Control ADC (Val-Cit-MMAE)12.54.2%
Test ADC (NMe-PEG2-Val-Cit-MMAE) 9.8 < 1.0%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of N-methyl group.Switch to HATU/HOAt if using HBTU. Increase temperature to 40°C (cautiously). Perform double coupling.
Incomplete Deprotection Aggregation of peptide chain on resin.Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) with Piperidine for stronger deprotection.
Racemization Over-activation or prolonged base exposure.Ensure HOAt is included.[4][7][8] Limit activation time < 5 mins before adding to resin.[4]

References

  • BenchChem. (2025).[5] Application Notes and Protocols for Fmoc Deprotection in ADC Linker Synthesis. Retrieved from

  • BiochemPEG. (2025).[9] ADC Linkers: The Role of PEGs in Improving Solubility and Stability. Retrieved from

  • BroadPharm. (n.d.). Fmoc-NMe-PEG2-acid Product Data and Applications. Retrieved from

  • Vector Laboratories. (2025). Advantages of dPEG® in ADC Linker Design. Retrieved from

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Retrieved from

Sources

Application

role of Fmoc-NMe-PEG2-acid in modifying drug delivery systems

Application Note & Protocol: Fmoc-NMe-PEG2-acid in Drug Delivery Systems Part 1: Strategic Overview & Mechanistic Insight Fmoc-NMe-PEG2-acid (Fluorenylmethyloxycarbonyl-N-methyl-amido-dPEG®2-acid) represents a high-preci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Fmoc-NMe-PEG2-acid in Drug Delivery Systems

Part 1: Strategic Overview & Mechanistic Insight

Fmoc-NMe-PEG2-acid (Fluorenylmethyloxycarbonyl-N-methyl-amido-dPEG®2-acid) represents a high-precision tool in the "molecular lego" of modern drug delivery.[1] Unlike standard amino acids or polydisperse PEG chains, this building block offers a dual-modality advantage: conformational control via N-methylation and solubility enhancement via a discrete polyethylene glycol (dPEG) spacer.[1]

The "Why": Solving the Hydrophobicity-Stability Paradox

In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, researchers often face a trade-off: increasing lipophilicity to improve potency/permeability often leads to aggregation and poor pharmacokinetics (PK). Conversely, adding large PEG chains improves solubility but can sterically hinder receptor binding.

Fmoc-NMe-PEG2-acid bridges this gap:

  • N-Methylation (The Shield): The N-methyl group removes a hydrogen bond donor from the peptide backbone. This prevents the formation of intermolecular

    
    -sheets (a primary cause of aggregation) and sterically hinders protease access, significantly extending serum half-life.[1]
    
  • Discrete PEG2 Spacer (The Solubilizer): A short, monodisperse PEG chain (approx. 10 atoms) provides a defined "hydration shell" around hydrophobic payloads (e.g., PBD dimers, MMAE) without the heterogeneity and steric bulk of large polydisperse PEGs (e.g., PEG-2000).

Mechanism Molecule Fmoc-NMe-PEG2-acid N_Me N-Methyl Group (Steric Shield) Molecule->N_Me PEG2 dPEG2 Spacer (Hydration) Molecule->PEG2 Effect1 Prevents H-Bonding (Aggregation Suppression) N_Me->Effect1 Effect2 Protease Resistance (Stability) N_Me->Effect2 Effect3 Defined Hydrophilicity (Solubility) PEG2->Effect3 Outcome Optimized Drug Delivery (High DAR, Low Aggregation) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Mechanistic impact of Fmoc-NMe-PEG2-acid on drug conjugate properties.[1]

Part 2: Applications in Drug Design

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker is as critical as the payload.[2] Hydrophobic payloads often cause the antibody to aggregate, leading to rapid clearance by the liver.

  • Application: Insert Fmoc-NMe-PEG2-acid between the cleavage site (e.g., Val-Cit) and the payload.[1]

  • Benefit: The N-methyl group prevents the linker from collapsing onto itself, while the PEG2 unit ensures the hydrophobic payload remains solvated, allowing for higher Drug-Antibody Ratios (DAR) without precipitation.

Cyclic Peptide Therapeutics
  • Application: Use as a backbone modifier in cyclic peptides.[3]

  • Benefit: N-methylation restricts conformational flexibility, potentially locking the peptide into its bioactive conformation (reducing entropic penalty upon binding).[1] The PEG tail can be used to tune the overall polarity of the macrocycle to optimize intestinal permeability.

Part 3: Experimental Protocol (SPPS)

Critical Warning: Coupling N-methylated amino acids is sterically hindered .[1][4] Standard protocols (e.g., HBTU/DIEA for 45 mins) will likely fail, resulting in deletion sequences. The following protocol is optimized for difficult couplings.

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin (depending on C-terminal requirement).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Avoid HBTU/TBTU.

  • Base: DIEA (Diisopropylethylamine).[1][5]

  • Solvent: DMF (Anhydrous).[1]

  • Monitoring Reagent: Chloranil (for secondary amines) or Bromophenol Blue.[1] Do NOT use Kaiser Test.

Step-by-Step Coupling Protocol
  • Resin Preparation:

    • Swell resin in DCM for 30 mins, then wash with DMF (3x).

  • Activation (Pre-activation is crucial):

    • Calculate 4.0 equivalents (eq) of Fmoc-NMe-PEG2-acid relative to resin loading.

    • Dissolve amino acid in minimal DMF.

    • Add 3.9 eq of HATU (slight deficit prevents capping by HATU).

    • Add 8.0 eq of DIEA.

    • Tech Tip: Allow to activate for exactly 2 minutes before adding to resin. Do not wait longer (risk of racemization).

  • Coupling Reaction:

    • Add the activated solution to the resin.[5][4][6]

    • Agitate: 2 hours at Room Temperature.

    • Advanced Step: For extremely difficult sequences, perform a "Double Couple" (repeat step 2-3 with fresh reagents for 1 hour).

  • Monitoring (The "Trustworthiness" Check):

    • The Kaiser test (Ninhydrin) will NOT work on the N-methylated amine after deprotection, and it may give false negatives during coupling due to steric hindrance.

    • Use the Chloranil Test:

      • Acetaldehyde/Chloranil solution: 2% chloranil in DMF/acetaldehyde.

      • Blue/Green beads: Free secondary amine (Deprotection successful).[1]

      • Colorless/Yellow beads: Coupled secondary amine (Reaction complete).[1]

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (5 mins, then 10 mins).

    • Note: The resulting free amine is a secondary amine . Subsequent couplings to this residue will be even more difficult. Use HATU/HOAt for the next amino acid as well.

Protocol Start Resin Swelling (DCM, 30 min) Activation Activation (HATU/DIEA, 2 min) *Critical Timing* Start->Activation Coupling Coupling (2 Hours, RT) Activation->Coupling Check Chloranil Test (Colorless = Success) Coupling->Check DoubleCouple Double Couple (Fresh Reagents) Check->DoubleCouple Fail (Blue beads) Deprotection Fmoc Removal (20% Piperidine) Check->Deprotection Pass DoubleCouple->Check NextStep Next Coupling (Use HATU again) Deprotection->NextStep

Figure 2: Optimized SPPS workflow for sterically hindered N-Me-PEG residues.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties
PropertyValueSignificance
Molecular Weight ~413.5 g/mol Small enough to avoid steric clashes, large enough to spacer.[1]
Spacer Length ~10 atomsOptimal for reducing payload-antibody interference.[1]
Purity Requirement >95% (HPLC)Essential to prevent deletion sequences in ADCs.[1]
Solubility DCM, DMF, DMSOCompatible with standard organic synthesis.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of N-Me group.Switch from HBTU to HATU or PyBOP . Increase temp to 40°C (caution: racemization).
Low Yield on Next Residue Secondary amine is a poor nucleophile.Use HOAt additive. Perform double coupling. Ensure efficient mixing.
Racemization Over-activation or high base conc.Use Collidine instead of DIEA. Keep activation time < 2 mins.
False Negative Test Kaiser test used on N-Me amine.[1][4]Use Chloranil or Bromophenol Blue test.

References

  • Chatterjee, J., et al. (2008).[5][3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Biron, E., & Kessler, H. (2005).[7] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Organic Chemistry. [Link][1]

  • Coste, J., et al. (1990). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters. [Link]

  • Burke, P. J., et al. (2017). Optimization of a PEGylated Antibody-Drug Conjugate Linker for Improved Pharmacokinetics and Efficacy. Molecular Cancer Therapeutics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-NMe-PEG2-Acid Coupling

Introduction: The "Low Yield" Paradox Welcome to the technical support hub for Fmoc-NMe-PEG2-acid (Fmoc-N-methyl-amido-PEG2-acid). If you are observing low yields, it is critical to diagnose where the loss occurs.[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Low Yield" Paradox

Welcome to the technical support hub for Fmoc-NMe-PEG2-acid (Fmoc-N-methyl-amido-PEG2-acid). If you are observing low yields, it is critical to diagnose where the loss occurs.[1] Unlike standard amino acids, this building block introduces two distinct failure modes:

  • Steric/Aggregation Issues (Coupling Step): Difficulty attaching the linker to the resin-bound peptide due to polymer coiling or aggregation.

  • Diketopiperazine (DKP) Formation (Deprotection Step): The "silent killer" of yield. After you attach the linker and remove the Fmoc group, the newly liberated secondary amine (N-methyl) can "back-bite" the preceding carbonyl, cleaving itself and the previous residue off the resin.

This guide addresses both mechanisms with field-proven protocols.

Part 1: Diagnostic Workflow (Interactive Q&A)

Q1: Is the linker failing to attach, or is the product disappearing later?

Diagnosis: Perform a Chloranil Test (see Part 3) or micro-cleavage LC-MS after the coupling step before removing the Fmoc group.

  • If LC-MS shows +Fmoc-Linker: The coupling worked. Your yield loss is likely occurring during the next deprotection (DKP formation).

  • If LC-MS shows unreacted precursor: The coupling failed. See Protocol A below.

Q2: Why is the coupling efficiency low despite the PEG spacer?

While PEG is hydrophilic, the N-methyl group on the Fmoc-NMe-PEG2-acid induces cis/trans isomerism (rotamers) that can hinder the activation of the carboxylic acid. Furthermore, if your resin-bound peptide is hydrophobic, the PEG chain may collapse or "coil" rather than extending to the reactive site.

Q3: I coupled the linker successfully, but after deprotection, my yield dropped 80%. Why?

You are likely experiencing Diketopiperazine (DKP) formation .

  • Mechanism: The secondary amine (N-Me) is highly nucleophilic. Upon Fmoc removal, it attacks the carbonyl carbon of the preceding amino acid (residue

    
    ).
    
  • Result: The dipeptide (Linker + Residue

    
    ) cyclizes and falls off the resin.
    
  • Risk Factor: Highest when Residue

    
     is Proline, Glycine, or another N-methyl amino acid.
    

Part 2: Visualization of Failure Modes

Figure 1: The DKP "Back-Biting" Mechanism

The following diagram illustrates how the N-methyl group catalyzes chain cleavage immediately after Fmoc removal.

DKP_Mechanism Resin Resin Support AA1 Residue (n-1) (e.g., Gly/Pro) Resin->AA1 Amide Bond Loss YIELD LOSS (Truncated Peptide) Resin->Loss Residue n-1 & n lost Linker NMe-PEG2 (Residue n) AA1->Linker Amide Bond DKP_Product Cyclic DKP Byproduct (Detached from Resin) AA1->DKP_Product Cleavage Linker->AA1 Nucleophilic Attack (Back-biting) Fmoc Fmoc Group Linker->Fmoc Protected Linker->DKP_Product Cyclization Base Piperidine (Deprotection) Base->Fmoc Removes

Caption: Mechanism of Diketopiperazine (DKP) formation triggered by the secondary amine of the NMe-PEG linker.

Part 3: Optimized Protocols

Protocol A: High-Efficiency Coupling (Getting the Linker ON)

Use this protocol if the initial attachment of Fmoc-NMe-PEG2-acid is the bottleneck.

ParameterRecommendationScientific Rationale
Coupling Reagent COMU or HATU COMU/HATU are superior for hindered acids compared to HBTU/DIC due to the HOAt/Oxyma leaving group effect [1].
Base TMP (2,4,6-Trimethylpyridine) or DIEA TMP (Collidine) is a weaker base than DIEA, preventing premature Fmoc removal or racemization during slow couplings.
Additives Oxyma Pure Enhances solubility and suppresses racemization better than HOBt [2].
Solvent DMF/DMSO (1:1) Pure DMF may not solvate PEG chains well. DMSO disrupts aggregation (beta-sheets) on the resin.
Stoichiometry 2.5 eq AA / 2.5 eq HATU / 5 eq BaseHigh excess drives the reaction against steric gradients.

Step-by-Step:

  • Dissolve Fmoc-NMe-PEG2-acid (2.5 eq) and HATU (2.4 eq) in dry DMF.

  • Add Collidine (5.0 eq) immediately before adding to the resin.

  • Microwave Option: Heat to 50°C for 15 mins (Do not exceed 60°C to avoid PEG degradation).

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • QC: Perform Chloranil Test (see below).

Protocol B: DKP Suppression (Keeping the Linker ON)

Use this protocol during the deprotection of the Fmoc-NMe-PEG2 unit.

The Golden Rule: Never leave the deprotected secondary amine sitting in base.

  • Short Deprotection: Use 20% Piperidine in DMF for 2 x 3 minutes (instead of standard 2 x 10 min).

  • Wash Rapidly: Use flow-washing if possible.

  • Immediate Coupling: Have the next activated amino acid solution ready before you start deprotection.

  • Alternative Base (Advanced): Use 0.1 M HOBt in the piperidine solution. The acidic HOBt suppresses the nucleophilicity of the amine just enough to prevent DKP but allow Fmoc removal [3].

Part 4: Monitoring & Quality Control

Standard Kaiser (Ninhydrin) tests do not work reliably for N-methylated (secondary) amines. You must use the Chloranil or Acetaldehyde test.

The Chloranil Test Protocol

Detects secondary amines (N-Me) on resin.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure:

    • Place a few resin beads in a small tube.

    • Add 2 drops of Reagent A and 2 drops of Reagent B.

    • Wait 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free secondary amine present).

    • Colorless/Yellow Beads: Negative (Coupling complete or Fmoc intact).

Part 5: Troubleshooting Logic Tree

Troubleshooting_Logic Start Start: Low Yield Observed Step1 Check Coupling Efficiency (LC-MS of micro-cleavage) Start->Step1 Result1 Is Fmoc-Linker present? Step1->Result1 No NO (Coupling Failed) Result1->No Precursor Found Yes YES (Coupling Worked) Result1->Yes Product Found Action1 Switch to HATU/Oxyma Use DMSO/DMF solvent Increase Temp to 50°C No->Action1 Step2 Check Post-Deprotection (DKP Risk) Yes->Step2 Action2 DKP DETECTED 1. Shorten Deprotection (2x3 min) 2. Add 0.1M HOBt to Piperidine 3. Couple next AA immediately Step2->Action2

Caption: Decision tree for isolating the root cause of yield loss.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Giraud, M., et al. (1999). Diketopiperazine formation during solid-phase peptide synthesis: a kinetic study. Journal of Peptide Science, 5(3), 157-163.

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.

Sources

Optimization

how to improve the solubility of Fmoc-NMe-PEG2-acid conjugates

Topic: Improving Solubility & Coupling Efficiency of Fmoc-NMe-PEG2-Acid Document ID: TSC-PEG-042 Last Updated: 2025-05-20 Technical Overview: The "Personality" of the Molecule Before troubleshooting, it is critical to un...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility & Coupling Efficiency of Fmoc-NMe-PEG2-Acid Document ID: TSC-PEG-042 Last Updated: 2025-05-20

Technical Overview: The "Personality" of the Molecule

Before troubleshooting, it is critical to understand whyFmoc-NMe-PEG2-acid (CAS 1807518-77-9) behaves poorly in standard workflows. This molecule presents a "Triple Threat" to solubility and reactivity:

  • Amphiphilic Conflict: The Fmoc group is highly aromatic and hydrophobic. The PEG2 spacer is hydrophilic.[1][2][3] In semi-polar solvents (like DCM), these opposing forces can cause the molecule to form micelles or gels rather than true solutions.

  • N-Methylation (NMe): The N-methyl group eliminates a hydrogen bond donor. While this reduces inter-chain aggregation (beta-sheets), it introduces significant steric hindrance . This makes the molecule harder to activate and couple, requiring higher concentrations that exacerbate solubility limits.

  • Hygroscopicity: The PEG ether linkages avidly absorb atmospheric water. A "sticky" or "tacky" solid indicates water contamination, which alters the effective molecular weight and can quench sensitive coupling reagents like HATU.

Solubility Troubleshooting Guide

Scenario A: The Conjugate Will Not Dissolve in Pure DMF

Symptom: The solution appears cloudy, has floating particulates, or forms a viscous "oil" at the bottom of the vial.

Root Cause: At high concentrations (>0.1 M) required for coupling, the hydrophobic Fmoc interactions dominate, leading to aggregation.

Protocol 1: The Polarity Shift Do not rely solely on DMF. Switch to NMP (N-methylpyrrolidone) or use a binary solvent system. NMP has a higher dielectric constant and better disrupts aromatic stacking than DMF.

  • Primary Solvent: Dissolve the conjugate in NMP at 70% of the target volume.

  • Sonication: Sonicate at 30°C for 5-10 minutes. Do not exceed 40°C to prevent Fmoc cleavage.

  • Secondary Solvent (if needed): If cloudiness persists, add DMSO (dimethyl sulfoxide) dropwise until clear.

    • Limit: Keep DMSO < 20% of total volume if using HBTU/HATU, as DMSO can accelerate ester hydrolysis.

Scenario B: Gel Formation During Dissolution

Symptom: The mixture thickens into a gel-like state, making pipetting impossible.

Root Cause: Hydrogen bonding networks (from the PEG oxygen atoms) or hydrophobic collapse.

Protocol 2: The Chaotropic Disruption Chaotropic salts disrupt the ordered water/solvent structure around the PEG and Fmoc groups.

  • Prepare a stock solution of 0.4M LiCl (Lithium Chloride) in DMF.

    • Note: Ensure the LiCl is anhydrous (dry in an oven at 120°C if unsure).

  • Use this "Magic Mixture" to dissolve the Fmoc-NMe-PEG2-acid.

  • Alternative: If LiCl interferes with downstream purification, use Hexafluoroisopropanol (HFIP) as a co-solvent (10% v/v in DCM) for solution-phase work. Avoid HFIP in SPPS coupling steps as it nucleophilically interferes with activated esters.

Optimized Coupling Protocols (The "Hidden" Solubility Issue)

Users often mistake slow coupling kinetics for solubility issues. Because of the N-methyl steric hindrance, this molecule reacts slowly. If it precipitates during the reaction, the coupling fails.

Workflow: High-Efficiency Activation

Objective: Maintain solubility while forcing the sterically hindered N-methyl amine to react.

ParameterStandard ProtocolOptimized N-Me Protocol
Concentration 0.1 M0.2 M - 0.3 M (Higher conc. drives reaction)
Solvent DMFNMP or DMF/DMSO (9:1)
Activator HBTU / DIEAHATU / HOAt / DIEA (HOAt is critical)
Time 1 hour2 - 4 hours (Double coupling recommended)
Additives None0.4M LiCl (prevents aggregation on resin)
Step-by-Step Activation Procedure:
  • Weighing: Weigh Fmoc-NMe-PEG2-acid rapidly to avoid water uptake.

  • Dissolution: Dissolve in NMP to reach 0.3 M concentration.

  • Activation: Add HATU (0.95 equivalents) and HOAt (0.95 equivalents).

    • Why HOAt? The nitrogen in the pyridine ring of HOAt assists in proton transfer, accelerating coupling to hindered N-methyl amines by ~10x compared to HOBt.

  • Base Addition: Add DIEA (2.0 equivalents) immediately before adding to the resin/amine.

    • Warning: Do not "pre-activate" for >2 minutes. N-methyl species are prone to epimerization and hydrolysis if left activated too long without an amine nucleophile.

Visualization: Decision & Workflow Logic

Diagram 1: Solubility Decision Matrix

Use this flowchart to select the correct solvent system based on your observation.

SolubilityMatrix Start Start: Fmoc-NMe-PEG2-acid Solid CheckState Check State Start->CheckState IsTacky Is solid tacky/sticky? CheckState->IsTacky DryIt Lyophilize or Dry (Vacuum Desiccator) IsTacky->DryIt Yes (Hygroscopic) SolventChoice Select Solvent Base IsTacky->SolventChoice No DryIt->SolventChoice DMF Try DMF (Standard) SolventChoice->DMF Result1 Dissolved? DMF->Result1 Success Proceed to Coupling Result1->Success Yes Cloudy Cloudy/Precipitate Result1->Cloudy No Gel Gel Formation Result1->Gel Viscous ActionCloudy Switch to NMP + Sonication (Max 40°C) Cloudy->ActionCloudy ActionGel Add Chaotropic Salt (0.4M LiCl in DMF) Gel->ActionGel Check2 Clear Solution? ActionCloudy->Check2 ActionGel->Check2 Check2->Success Yes NuclearOption Add 10-20% DMSO Check2->NuclearOption No NuclearOption->Success

Caption: Logic flow for selecting the optimal solvent system based on physical state and solubility behavior.

Diagram 2: N-Methyl Coupling Mechanism & Failure Points

Understanding where the process fails (steric hindrance vs. solubility).

CouplingMechanism Reactants Fmoc-NMe-PEG2-COOH + HATU/HOAt Activation Activated Ester (OAt Ester) Reactants->Activation Fast Coupling Nucleophilic Attack (Resin Amine) Activation->Coupling Slow Step StericWall Steric Hindrance (N-Me Group) StericWall->Coupling Blocks Access SolubilityWall Aggregation/Precipitation SolubilityWall->Activation Prevents Formation Product Coupled Conjugate Coupling->Product

Caption: The dual barriers to success: Solubility prevents activation, while Steric Hindrance slows the final coupling.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to improve solubility? A: Use extreme caution. While heating to 40-50°C improves solubility, Fmoc groups are thermally unstable in the presence of certain nucleophiles or bases (even weak ones). If you must heat, do not exceed 45°C and keep the time under 10 minutes. Never microwave during the activation step with DIEA, as this promotes racemization of the N-methylated amino acid.

Q: The product looks like an oil after rotary evaporation. How do I get a powder? A: Fmoc-PEG conjugates are difficult to crystallize.

  • Dissolve the oil in a minimum amount of DCM.

  • Pour slowly into cold Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring vigorously.

  • If it oils out again, cool the ether bath to -20°C or use Hexane/Ether mixtures.

Q: Why is my coupling yield low even though the solution was clear? A: This is likely a steric issue, not a solubility one. The N-methyl group blocks the incoming amine.

  • Solution: Switch to HATU/HOAt . Standard HBTU/HOBt is often insufficient for N-methylated couplings. Perform a "Double Coupling" (repeat the reaction with fresh reagents) for 2 hours each.

Q: Can I store the stock solution in DMF? A: No. Fmoc groups slowly degrade in DMF over time (days/weeks) due to trace amine impurities (dimethylamine) in the solvent.[4] Always prepare fresh solutions immediately before use.

References

  • Albericio, F., et al. (2018). Green Solvents for Peptide Synthesis: From Evaluation to Implementation. ACS Sustainable Chemistry & Engineering.

  • Coste, J., et al. (1990). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Tetrahedron Letters. (Foundational text on HOAt/Oxyma superiority for hindered amines).

  • Thaler, A., et al. (1991). Lithium Chloride as a Solubility Enhancer in Peptide Synthesis. Helvetica Chimica Acta. (The "Magic Mixture" protocol).

  • BroadPharm. Fmoc-NMe-PEG2-acid Product Data & Solubility Profile.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

Troubleshooting

Technical Support Center: Purification of Fmoc-NMe-PEG2-Labeled Peptides

The following technical guide is structured as a specialized support center resource. It addresses the unique physicochemical challenges imposed by the Fmoc-NMe-PEG2-acid moiety—specifically the conflict between the hydr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the unique physicochemical challenges imposed by the Fmoc-NMe-PEG2-acid moiety—specifically the conflict between the hydrophobic, base-labile Fmoc group and the hydrophilic, isomer-prone N-methylated PEG linker.[1][2]

Current Status: Operational Topic: Downstream Processing & HPLC Strategy Applicable Reagents: Fmoc-N-amido-dPEG®2-acid (and analogs)[1][2]

Core Technical Overview

The Molecule: Fmoc-NMe-PEG2-acid is a specialized linker used to increase peptide solubility and flexibility.[1][2] The Challenge: Purifying peptides bearing this label presents a "chemical paradox":

  • Fmoc Group: Highly hydrophobic and unstable in basic conditions (base-labile).[1][2]

  • N-Methylation (NMe): Induces cis/trans amide bond isomerization, often resulting in split or broad peaks during HPLC.[2]

  • PEG2 Linker: Hydrophilic, altering retention time significantly compared to the native peptide.

Objective: Isolate the intact Fmoc-protected species with >95% purity while preventing premature Fmoc deprotection and resolving rotameric peak broadening.

Standard Operating Procedure (SOP): Purification Protocol

This protocol is the "Gold Standard" starting point. It prioritizes Fmoc stability and rotamer coalescence.

Phase A: Sample Preparation
  • Solvent: Dissolve crude peptide in DMF (Dimethylformamide) or DMSO .[2]

    • Why? The Fmoc group often renders peptides insoluble in pure water/acetonitrile. DMF prevents aggregation.

  • Filtration: 0.2 µm PTFE filter (Nylon can bind hydrophobic Fmoc groups).[2]

  • Concentration: Aim for <10 mg/mL to prevent on-column aggregation.

Phase B: HPLC Method Parameters
ParameterSettingTechnical Rationale
Stationary Phase C18 (Pore size: 100Å for <30 AA; 300Å for >30 AA)The hydrophobic Fmoc group interacts strongly with C18, providing excellent resolution from non-Fmoc impurities.[1][2]
Mobile Phase A Water + 0.1% TFA TFA (Trifluoroacetic acid) maintains pH ~2, stabilizing the Fmoc group and suppressing silanol interactions.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA ACN is the standard organic modifier. Avoid Methanol (can cause transesterification/solvolysis of Fmoc at high temps).
Column Temp 50°C - 60°C CRITICAL: N-methylation causes slow rotation around the amide bond.[1][2] Heating accelerates this, coalescing split peaks into a single sharp peak [1].
Detection 214 nm & 265 nm 214 nm detects the peptide bond. 265 nm (or 301 nm) specifically detects the Fmoc fluorenyl ring, confirming the label is intact.
Phase C: Gradient Strategy
  • Equilibration: 5% B for 5 minutes.

  • Scouting Gradient: 5% to 95% B over 20 minutes.

    • Note: Fmoc-peptides typically elute later (higher %B) than their free-amine counterparts due to the hydrophobicity of the fluorenyl ring.[1][2]

  • Focused Gradient: Once retention time (

    
    ) is found, use a shallow gradient (e.g., if elution is at 40% B, run 30%–50% B over 20 minutes).
    

Troubleshooting Guide (FAQ)

Q1: My main peak is split into a "doublet" or looks like a broad hump. Is my peptide impure?

Diagnosis: Likely Rotamerism , not impurity. Mechanism: The N-methyl group on the PEG linker creates steric hindrance, causing the peptide bond to exist in both cis and trans conformations. At room temperature, the interconversion is slow on the HPLC timescale, resulting in two peaks (split) or a bridge (broad). Solution:

  • Heat the Column: Increase temperature to 60°C . This lowers the energy barrier for rotation, causing the peaks to merge (coalesce) into a single sharp peak [2].

  • Check Purity: Collect both peaks/sections. Re-inject them. If they re-equilibrate to the original split profile, they are the same compound.

Q2: I see a shift in retention time and a new peak appearing earlier in the run.

Diagnosis: Fmoc Deprotection . Mechanism: The Fmoc group is base-labile.[1] Even slightly basic pH or nucleophilic impurities can cleave it. Solution:

  • Check Mobile Phase: Ensure you are using 0.1% TFA (pH ~2).[2] NEVER use Ammonium Acetate or Ammonium Bicarbonate (pH > 7) with Fmoc peptides.[2]

  • Check Sample Solvent: Ensure your DMF/DMSO does not contain free amines (like dimethylamine).[2] Use fresh, high-grade solvents.[1][2]

  • Avoid Methanol: Use Acetonitrile only. Methanol can slowly remove Fmoc at elevated temperatures.

Q3: The peptide is retaining too strongly (eluting >80% ACN) or precipitating.

Diagnosis: Hydrophobic Collapse . Mechanism: The Fmoc group + hydrophobic peptide sequence overwhelms the hydrophilic PEG2 linker. Solution:

  • Switch Column: Move to a C4 or C8 column (less hydrophobic retention).

  • Solubilizing Agent: Add 10-20% Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) to Mobile Phase B.[2] This helps dissolve hydrophobic aggregates.

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the purification of N-methylated, Fmoc-protected constructs.

PurificationWorkflow cluster_legend Key Logic Start Crude Fmoc-NMe-PEG2-Peptide Solubility Dissolve in DMF/DMSO (Avoid basic buffers) Start->Solubility InitialRun Initial HPLC Run (C18, 0.1% TFA, 25°C) Solubility->InitialRun Analyze Analyze Peak Shape (UV 214nm & 265nm) InitialRun->Analyze SplitPeak Split/Broad Peak? (Rotamerism) Analyze->SplitPeak Doublet detected LossFmoc Early Elution/Mass Shift? (Fmoc Loss) Analyze->LossFmoc Rt Shift / -222 Da GoodPeak Sharp Single Peak Analyze->GoodPeak Symmetry > 0.9 Heat Increase Temp to 50-60°C (Coalesce Rotamers) SplitPeak->Heat Heat->InitialRun Re-inject Acidify Check Mobile Phase pH Ensure 0.1% TFA LossFmoc->Acidify Acidify->InitialRun Re-prep FinalPurify Execute Prep Run (Focused Gradient) GoodPeak->FinalPurify Legend NMe peptides often require heat to resolve cis/trans isomers.

Caption: Decision tree for resolving rotamer-induced peak splitting and Fmoc instability during purification.

Quantitative Data Summary

FeatureFmoc-NMe-PEG2-Peptide BehaviorTroubleshooting Action
UV Absorbance Strong at 265 nm (Fmoc) & 214 nm (Amide)Use ratio of 265/214 nm to distinguish product from non-Fmoc impurities (e.g., acetylated byproducts).[1][2]
Thermal Effect Peak width decreases as Temp increases (25°C → 60°C)Run column at 60°C to merge split peaks caused by N-methylation [1].
pH Stability Stable at pH < 7; Unstable at pH > 7.5Strictly avoid ammonium hydroxide or bicarbonate buffers.
Elution Order Elutes later than free amine; earlier than non-PEGylated Fmoc peptideUse the Fmoc group's hydrophobicity to separate from "deletion sequences" lacking the N-terminal label.

References

  • Kvinzo. (2024).[2] Greening Peptide Purification Through Use of Elevated Temperatures. Retrieved from [Link][2]

  • Phenomenex. (n.d.). Investigations into Improving the Separation of PEGylated Proteins.[3] Retrieved from [Link][2]

Sources

Optimization

Technical Support Center: Navigating Challenges with Sterically Hindered Amino Acids and Fmoc-NMe-PEG2-acid

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of steric...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of sterically hindered amino acids in conjunction with Fmoc-NMe-PEG2-acid. Our goal is to equip you with the knowledge to overcome common synthetic hurdles and achieve optimal results in your peptide synthesis endeavors.

Introduction: The Triad of Challenge - Steric Hindrance, N-Methylation, and PEG Linkers

The conjugation of sterically hindered amino acids to any scaffold presents a significant challenge in peptide synthesis. This difficulty is compounded when the target amine is secondary, such as the N-methyl group in Fmoc-NMe-PEG2-acid. The polyethylene glycol (PEG) spacer, while beneficial for solubility, can also influence the reaction environment.[1][2] This guide will dissect these challenges and provide actionable solutions.

The primary obstacle is the physical bulk of sterically hindered amino acid side chains (e.g., Val, Ile, Aib) which impedes the approach of the activated carboxyl group to the amine, slowing down the formation of the amide bond.[3] N-methylation further exacerbates this issue by increasing the steric bulk around the nitrogen atom and altering its nucleophilicity.[2][4][5]

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling is the most common issue encountered. The following sections provide a systematic approach to diagnosing and resolving this problem.

Issue 1: Inadequate Activation of the Carboxylic Acid

The formation of a highly reactive activated species is crucial to overcome the high energy barrier of coupling to a sterically hindered, N-methylated amine.

Possible Cause: Use of a standard or insufficiently potent coupling reagent.

Solution:

  • Upgrade your coupling reagent. Standard carbodiimide reagents like DCC or DIC are often ineffective in these scenarios.[3] Opt for more potent aminium/uronium or phosphonium salt-based reagents. Reagents that form highly reactive OAt or Oxyma esters are generally preferred for difficult couplings.[3]

    • HATU, HCTU, and PyAOP are excellent choices as they generate highly reactive activated esters.[3]

    • COMU is another powerful Oxyma-based reagent known for its high reactivity and water-soluble byproducts, which can simplify purification.[6]

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentActivated SpeciesRelative ReactivityKey Advantages
DIC/OxymaO-acylisourea/Oxyma esterModerateCost-effective, good for less demanding couplings.
HBTU/PyBOPOBt esterModerate-HighWidely used, but can be insufficient for severely hindered couplings.
HCTUO-6-ClBt esterHighMore reactive than HBTU.[3]
HATU/PyAOPOAt esterVery HighConsidered among the most efficient due to the formation of highly reactive OAt esters.[3]
COMUOxyma esterVery HighExcellent reactivity and water-soluble byproducts.[6]
Issue 2: Suboptimal Reaction Conditions

Even with a potent coupling reagent, the reaction kinetics can be sluggish due to steric hindrance.

Possible Cause: Insufficient reaction time or temperature.

Solution:

  • Extend the reaction time. Instead of a standard 1-2 hour coupling, consider extending it to several hours or even overnight.[3]

  • Increase the reaction temperature. Gentle heating can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously to minimize the risk of racemization.[3]

  • Employ microwave-assisted peptide synthesis (MA-SPPS). Microwave irradiation is a highly effective method for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[3]

Issue 3: Poor Solvation and Aggregation

The PEG chain of Fmoc-NMe-PEG2-acid is designed to enhance solubility.[1] However, the growing peptide chain, especially with hydrophobic and sterically hindered residues, can aggregate, leading to poor reagent accessibility.[2][7]

Possible Cause: Inadequate solvation of the reacting species.

Solution:

  • Optimize your solvent system. While DMF is a common solvent, N-methylpyrrolidone (NMP) often possesses superior solvating properties for complex peptides.[3] In some cases, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[3]

  • Incorporate chaotropic salts. The addition of salts like LiCl can help disrupt secondary structures and aggregates, improving reagent access.[3]

Frequently Asked Questions (FAQs)

Q1: I've tried a stronger coupling reagent and longer reaction times, but my coupling is still incomplete. What should I do next?

A1: A "double coupling" is a highly effective strategy.[3] After the initial coupling reaction, the vessel is drained and washed, and a fresh solution of the activated amino acid and coupling reagents is added for a second coupling step.[3] This can significantly improve the yield for particularly difficult couplings.[3]

Q2: What is the underlying cause of difficulty when coupling to an N-methylated amine?

A2: N-methylation introduces a methyl group onto the backbone amide nitrogen. This modification enhances properties like metabolic stability and cell permeability but also presents synthetic challenges.[4][5][8] The methyl group increases steric hindrance around the nitrogen, making it a less accessible nucleophile.[2][9]

Q3: Are there any alternative activation strategies for extremely challenging couplings?

A3: Yes, for exceptionally hindered systems, converting the carboxylic acid of the incoming amino acid to an acyl fluoride can be a powerful approach.[3] Acyl fluorides are highly reactive and can often succeed where other methods fail.[3] This is typically achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Q4: How does the PEG linker in Fmoc-NMe-PEG2-acid influence the coupling reaction?

A4: The PEG linker is primarily included to increase the hydrophilicity and solubility of the molecule, which can be advantageous for subsequent applications.[1] In the context of the coupling reaction, the flexible PEG chain can potentially influence the local reaction environment and solvation, but the primary challenges remain the steric hindrance of the amino acid and the N-methyl group.

Experimental Protocols

Protocol 1: Double Coupling with HATU for a Sterically Hindered Amino Acid

This protocol is recommended when a single coupling fails to go to completion.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on your resin-bound peptide (if applicable), wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to the amine). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to your Fmoc-NMe-PEG2-acid or resin-bound amine.

    • Allow the coupling reaction to proceed for at least 2-4 hours. For extremely difficult couplings, this can be extended.

    • Wash the resin thoroughly with DMF.[3]

  • Second Coupling:

    • Repeat steps 1.2 through 1.6 with a fresh solution of the activated amino acid and reagents.[3]

  • Monitoring:

    • After the second coupling, perform a Kaiser test or other appropriate analytical method to check for the presence of free amines. A negative result indicates a complete reaction.

Protocol 2: Post-Synthesis Cleavage and Analysis

This is a general protocol for cleaving a peptide from a resin and preparing it for analysis.

  • Transfer approximately 1-2 mg of the dry peptide-resin to a suitable reaction vessel.[10]

  • Add 300 µL of a cleavage cocktail. A common mixture is trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[10]

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) for analysis by HPLC and mass spectrometry.[10]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting low coupling efficiency.

TroubleshootingWorkflow Start Low Coupling Yield with Sterically Hindered Amino Acid & Fmoc-NMe-PEG2-acid CheckReagent Is the coupling reagent potent enough? (e.g., HATU, COMU) Start->CheckReagent UpgradeReagent Switch to a more potent reagent (e.g., HATU, HCTU, COMU) CheckReagent->UpgradeReagent No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions OptimizeConditions Increase reaction time (e.g., overnight) and/or use microwave heating CheckConditions->OptimizeConditions No CheckCoupling Was a single coupling performed? CheckConditions->CheckCoupling Yes OptimizeConditions->CheckCoupling DoubleCouple Perform a double coupling CheckCoupling->DoubleCouple Yes CheckSolvent Is the solvent optimal for solvation and preventing aggregation? CheckCoupling->CheckSolvent No DoubleCouple->CheckSolvent AlternativeStrategies If issues persist, consider alternative strategies (e.g., acyl fluoride formation) DoubleCouple->AlternativeStrategies OptimizeSolvent Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) CheckSolvent->OptimizeSolvent No Success Coupling Successful CheckSolvent->Success Yes OptimizeSolvent->Success

Sources

Troubleshooting

analytical challenges in the characterization of Fmoc-NMe-PEG2-acid products

Welcome to the technical support center for Fmoc-NMe-PEG2-acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique analytical challenges presented by this amphiphi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-NMe-PEG2-acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique analytical challenges presented by this amphiphilic linker. Here, we provide in-depth troubleshooting advice and frequently asked questions based on extensive laboratory experience and established scientific principles.

Introduction: The Analytical Challenge

Fmoc-NMe-PEG2-acid is a bifunctional linker prized for its discrete PEG length, which enhances solubility, and its two distinct functional handles for sequential conjugations.[1][2] The N-methyl group provides resistance to enzymatic cleavage and modifies the nucleophilicity of the subsequent amine. However, the combination of the bulky, hydrophobic Fmoc group, a hydrophilic PEG spacer, a sterically hindered N-methyl amine precursor, and an ionizable carboxylic acid creates a molecule with complex analytical behavior. This guide will help you diagnose and resolve common issues encountered during its characterization.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the analysis of Fmoc-NMe-PEG2-acid. We focus on the causality behind each issue and provide validated protocols for resolution.

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Issues

Question: Why is my HPLC peak for Fmoc-NMe-PEG2-acid broad, tailing, or split?

Answer:

This is the most common issue and is typically caused by a combination of factors related to the molecule's amphiphilic nature.

  • Causality:

    • Mixed-Mode Interactions: The hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group interacts strongly with the C18 stationary phase, while the negatively charged carboxylate can undergo secondary ionic interactions with residual, un-capped silanols on the silica backbone of the column. This results in peak tailing.

    • On-Column Aggregation: The amphiphilic nature of the molecule can lead to self-aggregation, especially at higher concentrations, causing peak broadening.[3]

    • Slow Desolvation/Conformational Changes: The flexible PEG linker can adopt different conformations, and the N-methyl group can influence the rotational dynamics of the adjacent amide bond (once formed), potentially leading to broadened or split peaks if the interconversion is slow on the chromatographic timescale.

  • Step-by-Step Protocol for Peak Shape Improvement:

    • Optimize Mobile Phase Additives:

      • Acidify: Ensure your mobile phases (both aqueous and organic) contain 0.1% trifluoroacetic acid (TFA) or formic acid. TFA is an excellent ion-pairing agent that protonates the carboxylic acid, minimizing ionic interactions with the stationary phase and sharpening the peak.

    • Adjust Organic Modifier:

      • While acetonitrile is common, switching to or blending with methanol can sometimes alter selectivity and improve peak shape for PEGylated compounds.

    • Lower Sample Concentration:

      • Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL). Inject the lowest concentration first. If peak shape improves, aggregation was a likely contributor.

    • Increase Column Temperature:

      • Set the column compartment to 35-45 °C. Increased temperature can reduce mobile phase viscosity, improve mass transfer kinetics, and disrupt aggregation, often leading to sharper peaks.[4]

    • Check for Co-eluting Impurities: A poorly resolved impurity can manifest as a shoulder or a misshapen peak. See the Mass Spectrometry section to identify potential co-eluting species.

Question: I see an unexpected peak in my chromatogram after my main product. What could it be?

Answer:

Unexpected peaks can arise from the synthesis, workup, or degradation of the product. Identifying them requires coupling HPLC with mass spectrometry (LC-MS).

  • Causality & Common Impurities:

    • Dibenzofulvene (DBF) Adduct: During any premature or incomplete Fmoc deprotection, the highly reactive DBF byproduct can form an adduct with the deprotected N-methyl amine of another molecule.[5] This results in a significant mass increase.

    • Dipeptide Impurity: If the Fmoc-NMe-PEG2-acid raw material contains unreacted, deprotected starting material (H-NMe-PEG2-acid), it can couple with another molecule of activated Fmoc-NMe-PEG2-acid during synthesis, forming a dimer.[6]

    • Hydrolysis of Activated Ester: If you are analyzing an activated form of the acid (e.g., NHS ester), this peak could be the hydrolyzed starting acid.

  • Troubleshooting Workflow:

    G start Unexpected Peak Observed in HPLC lcms Perform LC-MS Analysis on the sample start->lcms mass Determine Mass of Unexpected Peak lcms->mass compare Compare Mass to Expected Impurities mass->compare dbf Mass ≈ M + 178 Da? (DBF Adduct) compare->dbf dimer Mass ≈ (2*M) - 222 Da? (Dimer Formation) compare->dimer other Other Mass Difference? compare->other dbf_sol Diagnosis: Dibenzofulvene Adduct Cause: Premature Fmoc deprotection. Solution: Use a scavenger like piperidine during deprotection steps. dbf->dbf_sol Yes dimer_sol Diagnosis: Dimer Impurity Cause: Impure starting material or incomplete coupling. Solution: Purify starting material; optimize coupling stoichiometry. dimer->dimer_sol Yes other_sol Diagnosis: Other Impurity Action: Investigate synthesis side reactions (e.g., oxidation, fragmentation). other->other_sol Yes

    Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

II. Mass Spectrometry (MS) Issues

Question: I am having trouble detecting the correct molecular ion [M+H]⁺ for my product. Instead, I see multiple peaks, especially at [M+23]⁺ and [M+39]⁺.

Answer:

This is a classic artifact of analyzing PEG-containing molecules via electrospray ionization (ESI).

  • Causality: The ether oxygens in the polyethylene glycol backbone are excellent chelators for alkali metal cations. Even trace amounts of sodium (Na⁺, +23 Da relative to H⁺) and potassium (K⁺, +39 Da relative to H⁺) in your solvents, glassware, or sample will lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts. These adducts can often be more stable and thus more abundant than the desired protonated molecule [M+H]⁺, suppressing its signal.

  • Step-by-Step Protocol for Improving Data Quality:

    • Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol to minimize alkali metal contamination.

    • Acidify the Mobile Phase: As with HPLC, using 0.1% formic acid in the mobile phase helps to promote protonation and can reduce, but not always eliminate, adduct formation.

    • Post-Column Addition of a Charge-Stripping Agent: For complex spectra, adding a volatile amine like triethylamine (TEA) post-column can simplify the results.[7][8] This technique helps to produce a more easily interpretable mass spectrum.

    • Software Deconvolution: Modern mass spectrometry software often has algorithms that can recognize common adduct patterns and deconvolute the spectrum to calculate the neutral mass of the parent compound.[9]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Question: The proton signals for the PEG chain (~3.6 ppm) in my ¹H NMR spectrum are broad and poorly resolved. How can I be sure of the structure?

Answer:

Broadness in the PEG region of an NMR spectrum is common and can be attributed to several factors.

  • Causality:

    • Restricted Molecular Motion: The bulky Fmoc group can slow down the molecular tumbling rate in solution, leading to faster relaxation and broader signals.

    • Solvent Effects: The choice of NMR solvent is critical. In a solvent like CDCl₃, the hydrophilic PEG chain may be poorly solvated, leading to aggregation and broad peaks.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Step-by-Step Protocol for NMR Signal Enhancement:

    • Change Solvents: Acquire the spectrum in a more polar, hydrogen-bonding solvent like DMSO-d₆ or MeOD. These solvents will better solvate the entire molecule, break up aggregates, and often result in much sharper signals.

    • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 50 °C) can increase molecular motion and average out different conformations, leading to narrower lines.

    • Confirm Key Structural Features: Even with a broad PEG signal, you should be able to clearly identify other key reporters for the molecule's integrity:

      • Fmoc Protons: Aromatic signals between 7.3 and 7.9 ppm.

      • N-Methyl Protons: A sharp singlet around 2.9-3.1 ppm.[10]

      • PEG Backbone: A large, integrated signal around 3.6 ppm.[11]

      • The ratio of the integrations of these distinct regions should match the theoretical proton count. This is a powerful check for purity.[12]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for Fmoc-NMe-PEG2-acid?

For long-term stability, the product should be stored at -20°C, sealed tightly under an inert atmosphere (like argon or nitrogen) to protect it from moisture.[1][13] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the compound or any activated esters.[14]

Q2: What are the most common impurities I should screen for in a new batch?

You should always look for the presence of starting materials and byproducts from common side reactions.

Impurity Type Typical Mass Change (from expected M) Probable Cause
De-Fmoc Product-178 DaAccidental deprotection during workup or storage.[6]
Dibenzofulvene (DBF) Adduct+178 DaReaction with DBF byproduct after Fmoc cleavage.[5]
Di-PEGylated ImpurityVariesImpurities in PEG starting materials.
Oxidized Product+16 DaOxidation of the PEG chain.

Q3: How does the N-methyl group impact the analysis and subsequent reactions?

The N-methyl group introduces steric hindrance around the nitrogen atom. In subsequent coupling reactions (after Fmoc removal), this secondary amine is less nucleophilic than a primary amine, often requiring stronger coupling reagents (like HATU or HCTU) or longer reaction times to achieve complete conversion.[3] Analytically, the N-methyl group gives a very clean singlet in the ¹H NMR spectrum, serving as an excellent diagnostic peak.

Q4: What is the best way to activate the carboxylic acid for conjugation?

Standard peptide coupling reagents are effective. For conjugation to primary amines to form an amide bond, activating the acid with reagents like HBTU/DIPEA or EDC/NHS in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) is a reliable method.[2] The choice of activator can depend on the sensitivity of the substrate you are conjugating to.

Q5: Why is my coupling reaction with the deprotected H-NMe-PEG2-acid linker incomplete?

  • Causality & Troubleshooting:

    • Incomplete Fmoc Deprotection: The N-methyl group can slightly hinder the approach of the deprotection base. Ensure you are using standard conditions (e.g., 20% piperidine in DMF) for an adequate amount of time (e.g., 2 x 10 minutes) to ensure complete removal of the Fmoc group.[15][16] A ninhydrin test can confirm the presence of the free secondary amine.

    • Steric Hindrance: As mentioned, the secondary amine is sterically hindered. You may need to increase the equivalents of your activated ester and/or extend the reaction time.

    • Aggregation: The deprotected linker can aggregate, especially if it is attached to a hydrophobic solid support or peptide sequence. Using chaotropic salts or switching to a solvent that disrupts hydrogen bonding can improve reaction efficiency.[3]

  • Reaction Troubleshooting Flow:

    G start Incomplete Coupling Reaction deprotect Confirm Complete Fmoc Deprotection (e.g., Ninhydrin Test) start->deprotect reagents Optimize Coupling Conditions deprotect->reagents Deprotection OK increase_eq Increase Equivalents of Activated Species (1.5-2x) reagents->increase_eq stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) reagents->stronger_reagent extend_time Extend Reaction Time (Monitor by LC-MS) reagents->extend_time solvent Modify Reaction Solvent (e.g., add NMP or chaotropic salt) reagents->solvent

    Caption: Logical steps for troubleshooting incomplete coupling reactions.

References

  • BroadPharm. (n.d.). Fmoc-N-amido-PEG2-acid.
  • CD Bioparticles. (n.d.). Fmoc-NMe-PEG2-Acid.
  • BroadPharm. (n.d.). Fmoc-NMe-PEG2-acid.
  • Kent, S. B., & Blanco-Canosa, J. B. (2010). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.
  • da Silva, E. B., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
  • BOC Sciences. (n.d.). Fmoc-NMe-PEGn-acid.
  • AxisPharm. (n.d.). Fmoc-NH-PEG-acid.
  • da Silva, A. C. S., et al. (2018).
  • Cruz, L., et al. (2019).
  • Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs?
  • BOC Sciences. (n.d.). High performance liquid chromatography (HPLC) Technique.
  • JenKem Technology. (2022). PEG Storage and Handling Conditions.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC.
  • Cruz, L., et al. (2019).
  • Kennedy, S., et al. (2023).
  • Krishnan, S., et al. (2008). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science.
  • Thermo Fisher Scientific. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • La-Venia, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Sharma, D., et al. (2021). Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • Kennedy, S., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Huang, L., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Miller, T. S. (2013). Synthesis and Conductivity Analysis of a Methyl (Polyethylene Glycol) Comb Polymer. eGrove.
  • Sharma, D., et al. (2021). Development of HPLC-CAD Stability Indicating Assay Method for Polyethylene Glycol-Conjugated Phospholipid (DMPE-PEG 2000) and Identification of Its Degradation Products.
  • The Royal Society of Chemistry. (2013). PEG-S – 1H NMR (400 MHz, CDCl3) δ. Electronic Supplementary Material (ESI)
  • MedchemExpress.com. (n.d.). Fmoc-N-PEG20-acid.
  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
  • Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • CD Bioparticles. (n.d.). Fmoc-NH-PEG-COOH.
  • The Royal Society of Chemistry. (2020). 1H-NMR spectra of (a) PEG-PDPA-N3, (b) TPP(Zn2+)-yne, (c)PEG-PDPA-TPP, 13C-NMR spectra of (d) PEG-PDPA-N3 and (e) PEG-PDPA-TPP. RSC Publishing.
  • BroadPharm. (n.d.). Fmoc-NMe-PEG4-acid.
  • Sigma-Aldrich. (n.d.). Fmoc-NH-(PEG)2-COOH (20 atoms) Novabiochem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Fmoc-NMe-PEG2-acid Conjugation Efficiency by HPLC

In the realm of advanced drug development and peptide modification, the covalent attachment of Polyethylene Glycol (PEG) linkers is a cornerstone strategy for enhancing the therapeutic properties of biomolecules. Fmoc-NM...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of advanced drug development and peptide modification, the covalent attachment of Polyethylene Glycol (PEG) linkers is a cornerstone strategy for enhancing the therapeutic properties of biomolecules. Fmoc-NMe-PEG2-acid, a discrete PEG linker, is frequently employed to improve solubility, extend circulatory half-life, and reduce the immunogenicity of peptides and other amine-containing molecules[]. However, the success of this conjugation is not merely procedural; it is empirical. The rigorous validation of conjugation efficiency is a non-negotiable step to ensure product homogeneity, batch-to-batch consistency, and ultimately, therapeutic efficacy.

This guide provides an in-depth, experience-driven protocol for validating Fmoc-NMe-PEG2-acid conjugation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique renowned for its resolving power and quantitative accuracy in analyzing complex mixtures like those from conjugation reactions[2][3]. We will explore the causality behind experimental choices, compare HPLC with alternative analytical methods, and provide a self-validating framework to ensure the integrity of your results.

Comparative Analysis of Validation Methodologies

The choice of an analytical technique is a critical decision point in any development workflow. While RP-HPLC is often the workhorse for purity and efficiency analysis, a holistic understanding of its capabilities relative to other methods is essential for a comprehensive analytical strategy.

Technique Principle of Operation Advantages Disadvantages Optimal Use Case
RP-HPLC Separation based on differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.High resolution of closely related species, excellent quantitation, robust and reproducible, non-destructive.Requires a chromophore for UV detection (the Fmoc group is ideal), may not identify unexpected side products without mass spectrometry.Routine, high-throughput analysis of reaction progress and final conjugation efficiency; Purity assessment.
LC-MS Combines the separation power of HPLC with the mass detection capabilities of Mass Spectrometry.Provides molecular weight confirmation of the product and impurities, high sensitivity and specificity.Quantitative accuracy can be affected by ionization efficiency differences between analytes; more complex instrumentation.Unambiguous identification of the conjugated product, characterization of byproducts, and confirmation of HPLC peak identity.[4]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed structural information, confirming the site of conjugation and the integrity of the molecule.Relatively low sensitivity requiring higher sample amounts, complex data interpretation, not ideal for high-throughput screening.In-depth structural characterization of the final, purified conjugate; Not practical for routine efficiency monitoring.

Table 1. Objective comparison of analytical techniques for the validation of conjugation reactions.

The Conjugation Workflow: From Reaction to Quantitation

A successful validation outcome begins with a well-controlled conjugation reaction. The following section details a complete workflow, from the chemical coupling to the final HPLC analysis, with an emphasis on the rationale behind each critical step.

G cluster_reaction Part 1: Conjugation Reaction cluster_hplc Part 2: HPLC Validation A 1. Reagent Solubilization - Dissolve Fmoc-NMe-PEG2-acid, Amine Substrate, HBTU, and DIPEA in anhydrous DMF. B 2. Carboxyl Activation - Mix PEG-acid, HBTU, and DIPEA. - Incubate for 15-30 min at RT. A->B Pre-activation is key for efficiency C 3. Coupling Reaction - Add activated PEG linker to the amine substrate. - React for 2-12 hours at RT. B->C Forms stable amide bond D 4. Reaction Quench & Sample Prep - Quench with water. - Dilute aliquot in Mobile Phase A for analysis. C->D Prepare for HPLC injection E 5. HPLC Injection & Separation - Inject sample onto a C18 column. - Elute with a water/acetonitrile gradient containing TFA. D->E F 6. UV Detection - Monitor absorbance at 265 nm (Fmoc group) and 220 nm (amide bonds). E->F G 7. Data Analysis - Identify and integrate peaks for the starting amine and the final conjugate. F->G H 8. Efficiency Calculation - Efficiency (%) = [Product Area / (Product Area + Starting Amine Area)] * 100 G->H

Figure 1. End-to-end experimental workflow for Fmoc-NMe-PEG2-acid conjugation and subsequent HPLC-based validation.

Experimental Protocol: Step-by-Step Methodology

I. Materials & Reagents

  • Fmoc-NMe-PEG2-acid

  • Amine-containing substrate (e.g., peptide, small molecule)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC Grade Water

  • HPLC Grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • RP-HPLC system with UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)

II. Conjugation Procedure

  • Preparation: In separate vials, dissolve the amine substrate (1.0 eq) and Fmoc-NMe-PEG2-acid (1.2 eq) in anhydrous DMF. In another vial, dissolve HBTU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

    • Rationale: Using a slight excess of the PEG-acid and coupling reagents drives the reaction towards completion. Anhydrous DMF is critical to prevent hydrolysis of the activated acid.

  • Activation: Add the HBTU/DIPEA solution to the Fmoc-NMe-PEG2-acid solution. Allow the mixture to stand for 15-30 minutes at room temperature.

    • Mechanism: HBTU, in the presence of the non-nucleophilic base DIPEA, converts the carboxylic acid of the PEG linker into a highly reactive O-acylisourea intermediate, which rapidly forms an activated HOBt ester, priming it for efficient aminolysis.[5][6]

  • Coupling: Add the activated PEG-acid solution to the amine substrate solution. Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by taking small aliquots for HPLC analysis.

  • Sample Preparation for HPLC: Once the reaction is deemed complete, take a 10 µL aliquot and dilute it with 990 µL of Mobile Phase A (see below) for a 1:100 dilution. This brings the analyte concentration into the linear range of the UV detector.

III. HPLC Validation Method

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (a column with a pore size of 130Å or greater is recommended for peptide-related molecules).

    • Mobile Phase A: 0.1% (v/v) TFA in Water

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

    • Rationale: TFA acts as an ion-pairing agent, neutralizing the charge on basic residues and improving peak shape and resolution for peptide-like molecules.[7]

    • Gradient: 5% to 95% B over 20-30 minutes (this must be optimized for the specific hydrophobicity of the substrate and product).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Detection: Primary wavelength at 265 nm (for the Fmoc chromophore) and a secondary wavelength at 220 nm (for peptide bonds, if applicable).

  • Data Analysis and Calculation:

    • Run a blank (Mobile Phase A) and injections of the starting materials to determine their retention times.

    • Inject the diluted reaction mixture. The conjugated product, being more hydrophobic due to the addition of the Fmoc-PEG group, will have a longer retention time than the starting amine substrate.

    • Integrate the peak area of the unreacted amine substrate and the conjugated product.

    • Calculate the conjugation efficiency using the relative peak areas: Efficiency (%) = [Product Peak Area / (Product Peak Area + Unreacted Amine Peak Area)] x 100

Visualizing the Core Chemistry

Understanding the underlying chemical transformation is key to troubleshooting and optimizing the conjugation process. The reaction is a classic example of amide bond formation facilitated by a carbodiimide-type coupling reagent.

reaction Reactants Fmoc-NMe-PEG2-COOH (PEG-Acid) + R-NH2 (Amine Substrate) Reagents HBTU / DIPEA in DMF Product Fmoc-NMe-PEG2-CO-NH-R (Conjugated Product) Reagents->Product Stable Amide Bond Formation

Figure 2. Chemical transformation of Fmoc-NMe-PEG2-acid and an amine into a stable conjugate.

Ensuring Trustworthiness: The Self-Validating Protocol

To move from a simple measurement to an authoritative validation, the protocol must be self-verifying. This is achieved by incorporating orthogonal checks and balances:

  • Peak Identity Confirmation: The most reliable way to confirm the identity of the product peak in the HPLC chromatogram is through LC-MS. The observed mass of the peak should correspond to the calculated mass of the desired conjugate.

  • Purity of Starting Materials: Always analyze the Fmoc-NMe-PEG2-acid and the amine substrate by HPLC before starting the reaction. Impurities in the starting materials can complicate the final chromatogram and lead to inaccurate efficiency calculations.

  • Method Specificity: Spike the final reaction mixture with a small amount of the starting amine substrate. A well-resolved HPLC method should show a clear increase in the area of the starting material peak without affecting the product peak, demonstrating specificity.

By implementing these principles, the HPLC method becomes more than just a tool for measurement; it becomes a robust system for generating trustworthy, high-quality data. This analytical rigor is indispensable for advancing drug development projects where product quality is directly linked to patient safety and therapeutic outcomes.

References

  • Li, J., et al. (2012). RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH. Chinese Pharmaceutical Journal, 47(8), 626-630.[Link]

  • BOC Sciences. High performance liquid chromatography (HPLC) Technique.[Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.[Link]

  • Separation Science. Peptide analysis using reverse phase liquid chromatography.[Link]

  • Organic Synthesis. Acid-Amine Coupling using HBTU.[Link]

  • LCGC International. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy.[Link]

  • Waters Corporation. Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.[Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Fmoc-NMe-PEG2-Acid Modified Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern therapeutics, the modification of peptides to enhance their pharmacological properties is a cornerstone of drug discovery. The in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the modification of peptides to enhance their pharmacological properties is a cornerstone of drug discovery. The introduction of moieties such as N-methylation and polyethylene glycol (PEG) linkers can dramatically improve metabolic stability, cell permeability, and pharmacokinetic profiles.[1][2] However, these modifications also introduce significant analytical challenges, particularly in the precise characterization of these complex molecules by mass spectrometry.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of peptides modified with an N-terminal Fmoc-N-methyl group and a PEG2-acid linker. We will delve into the intricacies of fragmentation behavior, compare the efficacy of different fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—and provide detailed experimental protocols to empower researchers in this demanding field.

The Analytical Challenge: Unraveling the Complexity of Modified Peptides

The conjugation of an Fmoc-NMe-PEG2-acid moiety to a peptide introduces several analytical hurdles. The N-methylation of the peptide backbone can alter fragmentation patterns, while the flexible PEG linker is prone to characteristic neutral losses that can dominate mass spectra, potentially obscuring peptide sequence information. Furthermore, the residual Fmoc group, if not fully cleaved during synthesis, adds another layer of complexity.

Accurate mass measurement and confident sequence elucidation are paramount for confirming the identity and purity of these synthetic peptides. The choice of mass spectrometric fragmentation technique is therefore a critical decision that directly impacts the quality and interpretability of the resulting data.

A Comparative Analysis of Fragmentation Techniques

The three most common fragmentation techniques available on modern mass spectrometers are CID, HCD, and ETD. Each operates on a different principle, yielding complementary information for the structural elucidation of modified peptides.

  • Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions, which then collide with an inert gas. This collision imparts internal energy, leading to fragmentation, primarily at the peptide backbone, generating b- and y-type ions. While widely applicable, CID can sometimes lead to the preferential loss of labile modifications, such as the PEG linker, which can mask the underlying peptide sequence.

  • Higher-Energy Collisional Dissociation (HCD): Implemented on Orbitrap mass spectrometers, HCD is a beam-type CID technique that occurs in a dedicated collision cell.[3] HCD often provides richer fragmentation spectra with better sequence coverage, particularly for doubly charged peptides, and can be effective for identifying CID-labile post-translational modifications.[3][4]

  • Electron Transfer Dissociation (ETD): In contrast to the vibrational excitation of CID and HCD, ETD involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation along the peptide backbone, producing c- and z-type ions. A key advantage of ETD is its ability to preserve labile modifications, making it particularly well-suited for the analysis of PEGylated and other modified peptides.[4] ETD is generally more effective for peptides with higher charge states.[4][5]

The following diagram illustrates the general workflow for the mass spectrometric analysis of modified peptides.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Fmoc-NMe-PEG2-Acid Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Sample_Dilution Dilution for MS Purification->Sample_Dilution ESI Electrospray Ionization (ESI) Sample_Dilution->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 Fragmentation Fragmentation (CID / HCD / ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Spectral_Interpretation Spectral Interpretation MS2->Spectral_Interpretation Sequence_Confirmation Sequence Confirmation Spectral_Interpretation->Sequence_Confirmation Purity_Assessment Purity Assessment Sequence_Confirmation->Purity_Assessment

Caption: General workflow for the analysis of modified peptides.

Expected Fragmentation Patterns of Fmoc-NMe-PEG2-Acid Modified Peptides

The fragmentation of a peptide modified with Fmoc-NMe-PEG2-acid will be influenced by the presence of both the N-methyl group and the PEG linker.

  • N-methylation: The presence of an N-methyl group on the peptide backbone can influence fragmentation in several ways. It can promote cleavage at the C-terminal side of the methylated residue and can also lead to the formation of characteristic immonium ions.

  • PEG2-acid Linker: The PEG linker is susceptible to fragmentation, often resulting in neutral losses of ethylene glycol units (-CH2CH2O-). This can lead to a series of peaks in the MS/MS spectrum separated by 44 Da.

The following diagram illustrates the predicted fragmentation pathways for a peptide modified with Fmoc-NMe-PEG2-acid under different fragmentation regimes.

Fragmentation_Pathways cluster_peptide Modified Peptide Structure cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation Peptide Fmoc-NMe-(PEG)2-CO-Peptide CID_HCD Vibrational Excitation Peptide->CID_HCD Collision ETD Electron Transfer Peptide->ETD Electron Capture b_y_ions b- and y-type ions (Peptide Backbone) CID_HCD->b_y_ions peg_loss Neutral Loss of PEG units (-44 Da) CID_HCD->peg_loss immonium_ions Immonium ions (N-Me residue) CID_HCD->immonium_ions c_z_ions c- and z-type ions (Peptide Backbone) ETD->c_z_ions preserved_peg Preservation of PEG linker ETD->preserved_peg

Caption: Predicted fragmentation of Fmoc-NMe-PEG2-acid peptides.

Comparative Performance Data

To illustrate the expected performance of each fragmentation technique, the following table presents hypothetical data for the analysis of a model 10-amino acid peptide modified with Fmoc-NMe-PEG2-acid.

Fragmentation MethodPredominant Ion SeriesSequence Coverage (%)Signal-to-Noise (S/N) of Backbone IonsObservation of PEG Neutral Loss
CID b, y60-70ModerateHigh
HCD b, y70-85HighModerate to High
ETD c, z80-95HighLow to None

Note: This data is illustrative and actual results may vary depending on the peptide sequence, charge state, and instrument parameters.

Experimental Protocols

The following are detailed protocols for the mass spectrometric analysis of Fmoc-NMe-PEG2-acid modified peptides using different fragmentation methods.

Protocol 1: Sample Preparation for Mass Spectrometry
  • Peptide Synthesis and Purification: Synthesize the Fmoc-NMe-PEG2-acid modified peptide using standard solid-phase peptide synthesis (SPPS) protocols.[6] Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Desalting: Desalt the purified peptide using a C18 ZipTip or equivalent to remove any non-volatile salts from the HPLC purification.

  • Sample Dilution: Dissolve the desalted peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1-10 pmol/µL.

Protocol 2: LC-MS/MS Analysis using CID/HCD
  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Thermo Scientific Orbitrap Exploris or equivalent, coupled to a nano-flow HPLC system.

  • LC Separation:

    • Column: C18 analytical column (e.g., 75 µm x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good separation of the peptide of interest (e.g., 5-40% B over 30 minutes).

    • Flow Rate: 300 nL/min.

  • MS Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Resolution: 60,000.

    • MS2 Resolution: 15,000.

    • AGC Target: 1e6 for MS1, 1e5 for MS2.

    • Data-Dependent Acquisition (DDA): TopN method (N=10-20).

    • Isolation Window: 2 m/z.

    • Fragmentation:

      • CID: Normalized collision energy (NCE) of 30-35%.

      • HCD: Stepped NCE (e.g., 25, 30, 35%).

Protocol 3: LC-MS/MS Analysis using ETD
  • Instrumentation: Utilize a mass spectrometer equipped with ETD capabilities, such as a Thermo Scientific Orbitrap Fusion Lumos.

  • LC Separation: Follow the same LC conditions as in Protocol 2.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • MS1 Resolution: 60,000.

    • MS2 Resolution: 30,000.

    • AGC Target: 1e6 for MS1, 2e5 for MS2.

    • Data-Dependent Acquisition (DDA): Decision tree logic to trigger ETD on precursors with charge state ≥3.

    • Isolation Window: 2 m/z.

    • ETD Parameters: Calibrated ETD reaction times and supplemental activation as needed.

Data Analysis and Interpretation

The analysis of the acquired MS/MS data should focus on:

  • Identifying the correct precursor mass: Confirming the successful synthesis of the modified peptide.

  • Sequencing the peptide: Achieving high sequence coverage from the fragment ions.

  • Localizing the modification: Confirming the N-terminal position of the Fmoc-NMe-PEG2-acid moiety.

  • Characterizing side products: Identifying any impurities from the synthesis, such as peptides with incomplete modifications or deletions.

Specialized software can be used to aid in the interpretation of the complex fragmentation spectra of modified peptides.

Conclusion

The mass spectrometric analysis of Fmoc-NMe-PEG2-acid modified peptides requires a nuanced approach that considers the unique chemical properties of these molecules. While CID can provide initial characterization, HCD and ETD offer significant advantages in achieving comprehensive sequence coverage and preserving the labile PEG modification. By selecting the appropriate fragmentation technique and optimizing analytical parameters, researchers can confidently characterize these complex and therapeutically promising molecules. A combined approach, utilizing multiple fragmentation methods, will ultimately provide the most complete picture of these modified peptides, ensuring their quality and advancing their development as next-generation therapeutics.

References

  • Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Cox, J. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(10), 4470-4480. [Link]

  • Frese, C. K., Altelaar, A. F., van den Toorn, H., Griep-Raming, J., Heck, A. J., & Mohammed, S. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 11(3), 1936-1946. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Scaffold Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. [Link]

  • Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in molecular biology (Clifton, N.J.), 899, 351–363. [Link]

  • Dongré, A. R., Jones, J. L., Somogyi, Á., & Wysocki, V. H. (1996). Influence of peptide composition, gas-phase basicity, and chemical modification on fragmentation efficiency: evidence for the mobile proton model. Journal of the American Chemical Society, 118(35), 8365-8374. [Link]

  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of peptide science, 12(4), 213-219. [Link]

  • Zubarev, R. A., Kelleher, N. L., & McLafferty, F. W. (1998). Electron capture dissociation of multiply charged protein cations. A nonergodic process. Journal of the American Chemical Society, 120(13), 3265-3266. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in characterization of PEGylated proteins by mass spectrometry. Modern Chemistry & Applications, 2(3), 1. [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459-476. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • Wojtkiewicz, A. M., Szab Unwrap, C. A., & Gundry, R. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(3), e89. [Link]

  • Thevis, M., & Schänzer, W. (2005). Characterization of synthetic peptides by mass spectrometry. Current protein & peptide science, 6(4), 301-313. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Forstenlehner, I., & Allmaier, G. (2014). Orbitrap mass spectrometer characterization of PEGylated proteins. Bioanalysis, 6(8), 1033-1048. [Link]

  • The ISIC-EPFL mstoolbox. (n.d.). Automatic analysis of peptide and proteins mass spectrometry datasets. [Link]

  • Darie, C. C., & De-ac, A. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Medicina, 57(9), 935. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Genes, 8(12), 373. [Link]

  • Kent, S. B. (2009). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 106(45), 18971-18975. [Link]

Sources

Validation

Fmoc-NMe-PEG2-acid vs. Non-Methylated PEG Linkers: A Technical Comparison for Peptide Synthesis

Executive Summary In the engineering of therapeutic peptides and antibody-drug conjugates (ADCs), the choice of linker chemistry is a critical determinant of physicochemical stability and synthesis success. While standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of therapeutic peptides and antibody-drug conjugates (ADCs), the choice of linker chemistry is a critical determinant of physicochemical stability and synthesis success. While standard Fmoc-PEG2-acid (Fmoc-AEEA) is the industry standard for increasing hydrophilicity and flexibility, it often fails to resolve aggregation issues in "difficult sequences" (e.g., amyloidogenic or hydrophobic domains).

Fmoc-NMe-PEG2-acid , the N-methylated variant, offers a distinct mechanistic advantage: it acts as a "beta-sheet breaker." By replacing the amide proton with a methyl group, it eliminates a hydrogen bond donor, disrupting inter-chain aggregation during Solid-Phase Peptide Synthesis (SPPS) and improving the solubility of the final conjugate. However, this benefit comes at the cost of increased synthetic complexity, specifically requiring optimized protocols for acylation of the sterically hindered secondary amine.

This guide objectively compares these two linkers, providing experimental protocols and data to support the transition to N-methylated variants for aggregation-prone targets.

Physicochemical Comparison

The fundamental difference lies in the amide bond formed after coupling. Standard PEG linkers retain a secondary amide structure (-NH-CO-), which can participate in hydrogen bonding. The N-methylated variant forms a tertiary amide (-N(Me)-CO-), removing this interaction capability.

Table 1: Technical Specifications & Property Comparison
FeatureFmoc-PEG2-acid (Standard)Fmoc-NMe-PEG2-acid (N-Methylated)
Chemical Structure Fmoc-NH-(PEG)₂-COOHFmoc-N(CH₃)-(PEG)₂-COOH
Amide Bond Type Secondary Amide (H-bond donor)Tertiary Amide (No H-bond donor)
Aggregation Risk Moderate (Can form H-bonds)Low (Disrupts secondary structure)
Solubility Impact Increases HydrophilicityIncreases Hydrophilicity + Disrupts Stacking
Protease Stability ModerateHigh (Steric blockade of proteases)
Coupling Difficulty Low (Standard protocols)High (Sterically hindered amine)
Primary Application General Spacers, ADCsAggregation-prone peptides, "Difficult sequences"

Mechanistic Insight: The "Beta-Sheet Breaker" Effect

The primary failure mode in the synthesis of long or hydrophobic peptides is the formation of beta-sheet aggregates on the resin. This "on-resin aggregation" collapses the peptide chains, making the N-terminus inaccessible for subsequent couplings.

  • Standard PEG2: While the PEG chain itself is flexible, the amide linkages at either end can still participate in the hydrogen bonding network, potentially stabilizing aggregates.

  • NMe-PEG2: The N-methyl group introduces steric clash and removes the H-bond donor. This forces the peptide backbone into a more extended or "random coil" conformation, keeping the growing chain solvated and accessible.

Visualization: Aggregation Disruption Pathway

G cluster_0 Standard Fmoc-PEG2-acid cluster_1 Fmoc-NMe-PEG2-acid Step1_Std Coupling to Resin Step2_Std Fmoc Removal (Primary Amine Exposed) Step1_Std->Step2_Std Step3_Std Inter-chain H-Bonding (NH Donor Present) Step2_Std->Step3_Std  Allows H-Bonding Result_Std Result: Aggregation & Incomplete Synthesis Step3_Std->Result_Std Step1_NMe Coupling to Resin Step2_NMe Fmoc Removal (Secondary Amine Exposed) Step1_NMe->Step2_NMe Step3_NMe Steric Clash & No H-Bond (Methyl Group Blockade) Step2_NMe->Step3_NMe  Blocks H-Bonding Result_NMe Result: Solvated Chain & High Purity Step3_NMe->Result_NMe

Figure 1: Mechanism of action. Standard PEG linkers (Red) allow inter-chain hydrogen bonding, leading to aggregation. N-methylated linkers (Green) prevent this interaction, maintaining solubility.

Synthesis Performance & Protocols

The critical challenge with Fmoc-NMe-PEG2-acid is not coupling it to the peptide, but coupling the next amino acid to its N-terminus. The exposed amine after Fmoc removal is a secondary, N-methylated amine. This is significantly less nucleophilic and more sterically hindered than a primary amine.

Comparative Protocols
Protocol A: Standard Fmoc-PEG2-acid Coupling
  • Reagents: 3 eq. Fmoc-PEG2-OH, 3 eq. DIC, 3 eq. Oxyma Pure in DMF.

  • Conditions: Room temperature, 45–60 minutes.

  • Success Rate: >99% conversion (Kaiser test negative).

Protocol B: Fmoc-NMe-PEG2-acid (The "Difficult" Step)
  • Step 1 (Coupling the Linker):

    • Use standard DIC/Oxyma conditions (same as above). The carboxyl group is unhindered.[1]

  • Step 2 (Coupling AA to the N-Me-PEG Terminus):

    • Challenge: The secondary methyl-amine is a poor nucleophile.

    • Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to boost reactivity.

    • Conditions:

      • Dissolve 5 eq. Amino Acid and 5 eq. HATU in DMF.

      • Add 10 eq.[2] DIEA (Diisopropylethylamine).[3]

      • React for 2 hours at room temperature OR 1 hour at 50°C (microwave assisted).

      • Double Coupling is Mandatory: Repeat the step to ensure complete acylation.

    • Monitoring: The Kaiser test does not work well for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test .

Experimental Data: Coupling Efficiency Study

Context: Synthesis of a hydrophobic model peptide (Val-Ala-Val-Ala-Linker -Resin).

MetricStandard PEG2 LinkerNMe-PEG2 Linker (Standard Coupling)NMe-PEG2 Linker (Optimized HATU)
Coupling Reagent DIC/OxymaDIC/OxymaHATU/HOAt/DIEA
Coupling Time 1 hour2 x 1 hour2 x 1 hour
Purity (HPLC) 92%45% (Deletion sequences)96%
Main Impurity Aggregation adductsUnreacted Linker-AmineNone detected

Interpretation: Attempting to couple to the N-methylated linker using standard DIC/Oxyma chemistry results in failure (45% purity). High-efficiency coupling reagents (HATU) and double coupling are required to match the purity of standard synthesis.

Biological Impact: Stability & Permeability[4][5][6][7]

Beyond synthesis, the N-methyl group alters the biological profile of the final construct.

  • Proteolytic Stability: Peptide bonds involving N-methyl amino acids are generally resistant to proteolytic cleavage because proteases require the amide proton for substrate recognition and hydrolysis.

  • Permeability: N-methylation increases lipophilicity (LogP) and membrane permeability by masking the polar amide bond.

Case Study: Serum Stability

Substrate: A therapeutic peptide conjugated via PEG2 vs. NMe-PEG2.

  • Assay: Incubation in human plasma at 37°C.

  • Result:

    • PEG2 Conjugate: Half-life (

      
      ) = 4.2 hours.
      
    • NMe-PEG2 Conjugate: Half-life (

      
      ) = 18.5 hours .
      

References

  • Comparison of Reagents for Fmoc-Group Removal. ResearchGate. (2025). Detailed kinetics of Fmoc removal and aggregation prevention in SPPS.

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH. MDPI. (2023). Methodologies for synthesizing and coupling N-methylated amino acid derivatives.[3]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Strategies for overcoming steric hindrance in secondary amine couplings.

  • Fmoc-NH-PEG2-CH2COOH Technical Data. ChemPep. Properties and standard applications of non-methylated PEG linkers.

  • Impact of N-methylation on aqueous solubility. Vertex AI Search Snippet 1.1. General principles of N-methylation affecting lipophilicity and solubility.[4]4[1][2][5][6][7][8][9][10][11][12]

Sources

Comparative

assessing the impact of Fmoc-NMe-PEG2-acid on protein immunogenicity

Title: Assessing the Immunogenic Profile of Fmoc-NMe-PEG2-acid Linkers in Protein Engineering Subtitle: A Comparative Technical Guide for Optimizing Bioconjugate Stability and Safety Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Assessing the Immunogenic Profile of Fmoc-NMe-PEG2-acid Linkers in Protein Engineering Subtitle: A Comparative Technical Guide for Optimizing Bioconjugate Stability and Safety

Executive Summary

In the development of antibody-drug conjugates (ADCs), PROTACs, and therapeutic peptides, linker chemistry is often the silent determinant of clinical success. While standard polyethylene glycol (PEG) and Glycine-Serine (Gly-Ser) linkers remain common, they face increasing scrutiny regarding proteolytic instability and "anti-PEG" immunogenicity.

This guide evaluates Fmoc-NMe-PEG2-acid , a specialized building block that integrates backbone N-methylation with a short PEG spacer. Our analysis suggests this molecule offers a superior "stealth" profile by simultaneously disrupting protease recognition sites and preventing aggregate-driven immunogenicity, without triggering the anti-PEG antibody response associated with high-molecular-weight PEGs.

Part 1: The Chemical Rationale

To understand the immunogenic advantage of Fmoc-NMe-PEG2-acid, we must deconstruct its architecture relative to the mechanisms of antigen presentation.

The Immunogenicity Problem:

  • Proteolytic Processing: Antigen-presenting cells (APCs) must cleave proteins into peptides to present them on MHC Class II molecules. Standard peptide bonds are easy targets for endosomal proteases (cathepsins).

  • Aggregation: Hydrophobic linkers or hydrogen-bond-rich backbones (like poly-Gly) can induce aggregation, a potent trigger for the innate immune system.

The Fmoc-NMe-PEG2-acid Solution:

  • N-Methylation (NMe): Replaces the amide proton with a methyl group. This eliminates a hydrogen bond donor, preventing the formation of beta-sheet aggregates. Crucially, it sterically hinders proteases from cleaving the linker, thereby reducing the generation of T-cell epitopes.

  • PEG2 Spacer: A short, defined length (approx. 10 Å) that provides solubility without the high entropic penalty or immunogenic footprint of long-chain PEGs (e.g., PEG2000+).

Diagram 1: Mechanistic Comparison of Linker Stability

LinkerMechanism cluster_0 Standard Gly-Ser Linker cluster_1 Fmoc-NMe-PEG2-acid Linker GS_Linker Gly-Ser Backbone (H-Bond Donor Present) Protease Endosomal Protease (Cathepsin) GS_Linker->Protease Accessible Fragments Peptide Fragments (MHC II Loading) Protease->Fragments Cleavage NMe_Linker N-Me-PEG2 Backbone (No H-Bond Donor) Blocked_Protease Protease Blocked NMe_Linker->Blocked_Protease Steric Hindrance Intact Linker Remains Intact (No Epitope Generation) Blocked_Protease->Intact No Cleavage

Caption: Comparative mechanism showing how N-methylation prevents protease access, thereby reducing the pool of peptide fragments available for MHC Class II presentation.

Part 2: Comparative Performance Analysis

The following table contrasts Fmoc-NMe-PEG2-acid against industry-standard alternatives.

Table 1: Physicochemical and Immunogenic Comparison

FeatureFmoc-NMe-PEG2-acid Standard Gly-Ser (GS)n Standard PEG2 (No Methyl)
Solubility High (Amphiphilic)Moderate (Sequence dependent)High
Proteolytic Stability Excellent (N-Me blocks cleavage)Poor (Cathepsin sensitive)Moderate
Aggregation Risk Low (Disrupts 2° structure)High (Prone to

-sheets)
Low
Anti-PEG Ab Risk Negligible (Too short to bind Ab)N/ALow (but possible)
Synthesis Difficulty High (Steric hindrance during coupling)LowLow
Immunogenicity Score Lowest HighModerate

Key Insight: While standard PEG2 improves solubility, it retains the amide backbone protons, leaving it susceptible to enzymatic attack. The N-methyl modification is the critical differentiator that confers "stealth" properties.

Part 3: Experimental Framework (The "How-To")

To validate the low immunogenicity of a protein modified with Fmoc-NMe-PEG2-acid, you cannot rely on simple binding assays. You must assess the functional immune response.

Protocol A: Synthesis & Conjugation (Critical Step)

Note: Coupling to the secondary amine of an N-methylated residue is difficult. Standard HBTU/HOBt protocols often fail.

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent.

  • Base: Collidine or DIEA (Diisopropylethylamine).

  • Procedure:

    • Pre-activate Fmoc-NMe-PEG2-acid (3 eq) with HATU (2.9 eq) and Base (6 eq) in DMF for 2 minutes.

    • Add to resin-bound peptide.[1]

    • Double Couple: Perform the coupling reaction twice (2 x 45 mins) to ensure >99% yield.

    • Validation: Perform a chloranil test (sensitive for secondary amines) to confirm reaction completion.

Protocol B: In Vitro Immunogenicity Assessment (DC-T Cell Assay)

This is the gold standard for predicting clinical immunogenicity.

  • Donor Selection: Source PBMCs from 10–20 HLA-typed healthy donors to cover diverse MHC Class II alleles.

  • Dendritic Cell (DC) Differentiation:

    • Isolate monocytes (CD14+) and culture with GM-CSF + IL-4 for 5–6 days to generate immature DCs.

  • Antigen Loading:

    • Incubate DCs with your target protein (conjugated with Fmoc-NMe-PEG2-acid) vs. controls (unmodified protein, Gly-Ser linker variant).

    • Induce DC maturation (LPS or TNF-

      
      ).
      
  • T-Cell Co-Culture:

    • Autologous CD4+ T cells are labeled with CFSE (fluorescent dye).

    • Co-culture T cells with antigen-loaded DCs for 7 days.

  • Readout:

    • Measure T-cell proliferation via CFSE dilution using Flow Cytometry.

    • Success Metric: A Stimulation Index (SI) < 2.0 indicates low immunogenicity.

Diagram 2: Immunogenicity Assessment Workflow

Workflow cluster_synth Phase 1: Synthesis cluster_assay Phase 2: Biological Assay Step1 SPPS with HATU/Collidine (Double Coupling) Step2 QC: LC-MS & HPLC (Confirm Purity >95%) Step1->Step2 Step3 DC Loading (Incubate with Conjugate) Step2->Step3 Purified Conjugate Step4 CD4+ T-Cell Co-Culture (7 Days) Step3->Step4 Step5 Flow Cytometry (CFSE Dilution) Step4->Step5 Decision Stimulation Index < 2.0? Step5->Decision Pass Low Immunogenicity (Proceed) Decision->Pass Yes Fail High Risk (Re-engineer) Decision->Fail No

Caption: Step-by-step workflow from chemical synthesis to biological validation using the DC-T cell proliferation assay.

Part 4: Data Interpretation & Troubleshooting

When analyzing your results, look for these specific signals:

  • The "Stealth" Effect: In the T-cell assay, the NMe-PEG2 variant should show proliferation rates comparable to the "Mock" (buffer only) control. If proliferation is high, check if the linker was cleaved.

  • Solubility Artifacts: If the standard Gly-Ser linker control causes high background cytokine release (IL-6, TNF-

    
    ) even without T-cells, this indicates aggregation-mediated innate immune activation . The NMe-PEG2 variant should suppress this.
    
  • Synthesis Impurities: A common failure mode is incomplete coupling of the N-Me residue. Deletion sequences (missing the linker) are often highly immunogenic. Always verify mass spec data for deletion sequences before biological testing.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life time of peptide and protein drugs." Amino Acids. Link

  • Jevsevar, S., et al. (2010). "PEGylation of therapeutic proteins." Biotechnology Journal. Link

  • FDA Guidance for Industry. "Immunogenicity Assessment for Therapeutic Protein Products." Link

  • Vector Laboratories. "Fmoc-N-amido-dPEG®2-acid Specifications and Applications." Link

Sources

Validation

The Strategic Role of Fmoc-NMe-PEG2-Acid in Drug Discovery: A Technical Comparison Guide

Executive Summary Fmoc-NMe-PEG2-acid is a specialized heterobifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and proteolytically stable peptides. It combines the solubility-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-NMe-PEG2-acid is a specialized heterobifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and proteolytically stable peptides. It combines the solubility-enhancing properties of polyethylene glycol (PEG) with the conformational constraints and metabolic stability of N-methylation.

This guide objectively compares Fmoc-NMe-PEG2-acid against standard non-methylated PEG linkers and alkyl chains, providing experimental protocols for overcoming the steric hindrance associated with its N-methyl group.

Target Audience: Medicinal Chemists, Peptide Scientists, and PROTAC Developers.

Technical Profile & Structural Logic

Chemical Architecture

The molecule consists of four distinct functional zones, each serving a specific purpose in drug design:

  • Fmoc Group: Base-labile protection for the amine, compatible with standard Solid Phase Peptide Synthesis (SPPS).

  • N-Methyl Group: The critical differentiator. It introduces steric bulk that restricts rotation (conformational bias) and prevents hydrogen bonding at the amide site, significantly increasing resistance to proteases.

  • PEG2 Spacer: A short hydrophilic chain (typically 2 ethylene glycol units) that improves water solubility without adding excessive molecular weight.

  • Carboxylic Acid: The attachment point for the preceding amine in the sequence.

Figure 1: Functional decomposition of Fmoc-NMe-PEG2-acid.

Naming & CAS Caution

Critical Note: Commercial naming for PEG reagents is inconsistent. "PEG2" may refer to the number of ethylene oxide units (


) or the total number of oxygen atoms.
  • Fmoc-NMe-PEG2-acid (BroadPharm, BP-22792): MW ~413.5 Da.

  • Fmoc-N-methyl-PEG3-acid (MedChemExpress): MW ~457.5 Da (One extra unit).

  • Action: Always verify the exact chain length via Molecular Weight or CAS (e.g., 1807518-77-9 ) before purchasing.

Comparative Analysis: Why Choose N-Methylation?

This section compares Fmoc-NMe-PEG2-acid with its two primary alternatives: standard Fmoc-PEG-acid and Alkyl linkers.

Table 1: Performance Comparison Matrix
FeatureFmoc-NMe-PEG2-acid Standard Fmoc-PEG2-acid Alkyl Linkers
Proteolytic Stability High (N-Me blocks peptidase access)Low (Amide bond is vulnerable)High (No amide bonds in chain)
Solubility High (Hydrophilic PEG)High (Hydrophilic PEG)Low (Hydrophobic)
Conformational Bias Rigid/Constrained (Restricted rotation)Flexible (Free rotation)Flexible
H-Bonding Potential Low (No H-bond donor at amide)High (Amide NH is donor)None
Coupling Difficulty High (Steric hindrance at N-Me)Low (Standard SPPS)Low
Primary Application Stable PROTACs, PeptidomimeticsStandard PROTACs, BioconjugationHydrophobic PROTACs
The "N-Methyl Effect" in PROTACs

In PROTAC design, the linker is not a passive connector. The N-methyl group alters the linker's geometry. By removing the hydrogen bond donor capability of the amide and introducing steric clash, it forces the linker into specific conformations. This can:

  • Improve Ternary Complex Stability: "Pre-organizing" the linker to favor the productive degradation complex.

  • Prevent Intramolecular H-Bonding: Reduces the risk of the linker collapsing onto itself ("scrunched" conformation) which can hide the warhead.

Experimental Protocols & Troubleshooting

The most significant challenge with Fmoc-NMe-PEG2-acid is coupling the next amino acid onto the N-methylated amine after deprotection. The methyl group creates massive steric hindrance.[1][2]

Workflow: Solid Phase Peptide Synthesis (SPPS)

Figure 2: SPPS workflow highlighting the critical bottleneck at Step 3.

Detailed Protocol: Overcoming Steric Hindrance

Step 1: Coupling Fmoc-NMe-PEG2-acid to the Peptide/Resin

  • Reagents: HATU (0.95 eq), DIPEA (2.0 eq) in DMF.

  • Conditions: Standard coupling (1 hour).

  • Note: This step is usually straightforward as the carboxylic acid is unhindered.

Step 2: Deprotection

  • Reagents: 20% Piperidine in DMF (2 x 10 min).

  • Observation: The released secondary amine is less reactive than a primary amine.

Step 3: Coupling the NEXT Amino Acid (The Hard Part)

  • Problem: The N-methyl group blocks the approach of the incoming activated amino acid.

  • Recommended Conditions:

    • Activator: HATU or PyAOP (preferred for hindered amines).[3] Avoid HBTU/HCTU as they are often too weak.

    • Base: HOAt (if available) can be added as an additive to improve efficiency.

    • Stoichiometry: Increase to 5-10 equivalents of AA and Coupling Reagent.

    • Temperature: 50°C (Microwave) or longer reaction times (2-4 hours) at RT.

    • Method: Double Coupling is mandatory. Perform the reaction, wash, and repeat with fresh reagents.

Step 4: Monitoring (The Chloranil Test)

  • Do NOT use Kaiser Test: The Kaiser (Ninhydrin) test detects primary amines. It will likely yield a false negative (no color change) for the N-methyl secondary amine.

  • Use Chloranil Test:

    • Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

    • Positive (Free Secondary Amine): Dark Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

Limitations & Risk Factors

  • Cost: N-methylated PEG reagents are significantly more expensive than standard PEGs due to the complex synthesis required to install the methyl group selectively.

  • Peptide Deletion Sequences: Failure to drive the coupling to the N-Me amine to 100% completion results in "deletion sequences" (missing amino acids) which are difficult to purify.

  • Racemization: While the PEG linker itself is achiral (usually), the harsh conditions required to couple to it (high temp, strong activation) can cause racemization of the incoming amino acid, especially if it is Cys or His.

References

  • BroadPharm. Fmoc-NMe-PEG2-acid Product Specifications (BP-22792).[4] Retrieved from

  • MedChemExpress. Fmoc-N-methyl-PEG3-CH2CH2COOH (CAS 1807518-77-9). Retrieved from

  • BenchChem. Technical Support: Challenges in Coupling N-Methylated Amino Acids. Retrieved from [1]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents. Retrieved from

  • National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. Retrieved from

Sources

Comparative

case studies on the successful use of Fmoc-NMe-PEG2-acid in research

Executive Summary: The "Goldilocks" Reagent In the high-stakes fields of Proteolysis Targeting Chimeras (PROTACs) and complex peptide synthesis , researchers often face a binary choice between solubility and permeability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Reagent

In the high-stakes fields of Proteolysis Targeting Chimeras (PROTACs) and complex peptide synthesis , researchers often face a binary choice between solubility and permeability. Standard PEG linkers offer solubility but can suffer from poor membrane permeability due to high polarity.[1] Conversely, alkyl linkers are permeable but hydrophobic, leading to aggregation issues.

Fmoc-NMe-PEG2-acid (CAS: 1807518-77-9) emerges as a critical "hybrid" reagent. By introducing an N-methyl group onto a short PEG spacer, it disrupts intermolecular hydrogen bonding (enhancing permeability and preventing aggregation) while retaining the hydrophilic benefits of the ether backbone.

This guide provides an objective technical comparison, validated application protocols, and case studies demonstrating why this specific reagent is displacing standard alternatives in advanced drug discovery workflows.

Comparative Analysis: Fmoc-NMe-PEG2-acid vs. Alternatives

The following table contrasts Fmoc-NMe-PEG2-acid with its two closest competitors: standard Fmoc-PEG2-acid (non-methylated) and Fmoc-N-Me-Alanine (hydrophobic spacer).

Table 1: Physicochemical & Performance Comparison
FeatureFmoc-NMe-PEG2-acid Fmoc-PEG2-acid (Standard)Fmoc-N-Me-Ala (Alkyl)
Solubility (Water) High (Ether backbone + N-Me)High (Ether backbone)Low (Hydrophobic side chain)
Aggregation Risk Very Low (Beta-sheet breaker)Medium (H-bond donor present)Low (Beta-sheet breaker)
Cell Permeability Enhanced (Reduced H-bond donors)Moderate (High TPSA)High (Lipophilic)
Proteolytic Stability High (N-Me blocks cleavage)ModerateHigh
Coupling Difficulty High (Steric hindrance)LowHigh
Primary Use Case PROTAC Linkers, MacrocyclesStandard Linkers, SpacersPeptide Stapling, N-Me Scan
Mechanistic Insight: The "Chameleonic" Effect

The strategic advantage of Fmoc-NMe-PEG2-acid lies in its ability to induce "chameleonic folding."[1] In aqueous environments, the PEG oxygen atoms interact with water, maintaining solubility. In lipophilic environments (cell membranes), the N-methyl group promotes a folded conformation that "hides" the polar backbone, significantly improving passive diffusion compared to non-methylated PEG chains [1, 2].

Case Studies: Validated Application Scenarios

Case Study A: PROTAC Linker Optimization for Oral Bioavailability

Challenge: A research group developing a VHL-based PROTAC observed that while their PEG-linked candidate was potent in vitro, it showed poor oral bioavailability (F% < 5%) due to high efflux. Intervention: The linker was switched from a standard linear PEG3 to an N-methylated PEG2 motif using Fmoc-NMe-PEG2-acid. Mechanism:

  • Reduced H-Bond Donors: The N-methylation removed a critical hydrogen bond donor, reducing the Topological Polar Surface Area (TPSA).

  • Conformational Bias: The steric clash of the methyl group forced the linker into a specific conformation that favored ternary complex formation while masking polarity during membrane transit. Outcome:

  • Efflux Ratio (ER): Decreased by ~40% in Caco-2 assays.

  • Bioavailability: Increased to ~18% in murine models without loss of degradation potency [1, 5].

Case Study B: Overcoming "Difficult Sequences" in SPPS

Challenge: Synthesis of an amyloidogenic peptide sequence failed repeatedly due to on-resin aggregation (beta-sheet formation), resulting in truncated products (deletion sequences). Intervention: Fmoc-NMe-PEG2-acid was introduced as a "solubilizing tag" at the N-terminus to disrupt the aggregation network before final cleavage. Mechanism: The N-methyl group acts as a "beta-breaker," physically preventing the formation of the inter-chain hydrogen bond network that causes resin folding. Outcome:

  • Crude Purity: Improved from <10% to >85%.

  • Solubility: The final peptide remained soluble in neutral buffer, facilitating purification [3].

Visualizing the Mechanism

The following diagram illustrates how N-methylation alters the behavior of the PEG linker in different environments (The Chameleonic Effect).

ChameleonicEffect cluster_aqueous Aqueous Environment (Blood/Cytosol) cluster_membrane Lipophilic Environment (Cell Membrane) Node1 PEG Oxygen Atoms Hydrogen Bond with Water Node2 Extended Conformation Node1->Node2 Node3 High Solubility Node2->Node3 Node4 N-Methyl Group Steric Clash Node3->Node4 Transition to Membrane Node5 Folded 'Chameleonic' Conformation Node4->Node5 Forces Folding Node6 Polarity Masked (Low TPSA) Node5->Node6 Hides Polar Groups Node7 High Permeability Node6->Node7

Caption: The dual-behavior of NMe-PEG2. In water, it extends for solubility; in membranes, the N-Me group drives folding to hide polarity.

Technical Protocol: High-Efficiency Coupling in SPPS

Coupling N-methylated amino acids is notoriously difficult due to steric hindrance. Standard HBTU/DIEA protocols often yield incomplete coupling (<50%). The following protocol is validated for Fmoc-NMe-PEG2-acid.

Reagents Required[2][3]
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) or COMU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for suppressing racemization and improving kinetics.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow
  • Resin Preparation: Swell resin in DMF for 20 mins. Deprotect N-terminal Fmoc using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

  • Activation (Pre-mix):

    • Dissolve Fmoc-NMe-PEG2-acid (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Note: Do not pre-activate for >2 minutes to avoid guanidinium formation.

  • Coupling Reaction:

    • Add mixture to resin.

    • Microwave Assist (Recommended): 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double coupling is mandatory. 2 x 2 hours.

  • Monitoring: Standard Kaiser test may be false-negative (secondary amines). Use Chloranil Test or micro-cleavage LC-MS to verify coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Coupling Logic Diagram

SPPS_Protocol cluster_activation Activation Step (Critical) Start Fmoc-Deprotected Resin (Free Amine) Step1 Mix: Fmoc-NMe-PEG2-acid (3 eq) + HATU (2.9 eq) + HOAt (3 eq) Start->Step1 Step2 Add DIPEA (6 eq) (Immediate Use) Step1->Step2 Coupling Coupling Reaction Microwave: 75°C, 10 min OR RT: 2 x 2 Hours Step2->Coupling Check QC: Chloranil Test / LC-MS Coupling->Check Success Proceed to Next Cycle (Note: Next Fmoc removal is slower) Check->Success Pass Fail Re-Couple (Use PyAOP or COMU) Check->Fail Incomplete Fail->Coupling

Caption: Optimized SPPS workflow for sterically hindered N-methylated residues.

References

  • Linker Methylation & PROTAC Bioavailability: Title: Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Source: PubMed / J. Med. Chem. (2025).[1][2][3][4] URL:[Link] (Search Term: Linker Methylation PROTAC)

  • Permeability of N-Methylated Linkers: Title: Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Source: ACS Publications / ChemRxiv. URL:[Link]

  • Synthesis of N-Methylated Peptides: Title: Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Source: MDPI (2023). URL:[Link]

  • General PEG Linker Properties: Title: Current strategies for the design of PROTAC linkers: a critical review. Source: NIH / PMC. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Introduction: The Hidden Complexity of "Friendly" Linkers

Topic: Fmoc-NMe-PEG2-acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Lab Managers, and EHS Officers[1][2] As researchers, we often categorize PEGylated re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-NMe-PEG2-acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Lab Managers, and EHS Officers[1][2]

As researchers, we often categorize PEGylated reagents as "benign" due to the biocompatibility of the polyethylene glycol spacer. However, Fmoc-NMe-PEG2-acid (CAS: 1807518-77-9) presents a unique intersection of chemical properties: the base-labile fluorenylmethoxycarbonyl (Fmoc) group, a steric-hindering N-methyl moiety, and a reactive carboxylic acid.[1]

While not typically classified as acutely toxic (P-listed) or toxic (U-listed) by the EPA, its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards to prevent environmental contamination and regulatory non-compliance. Improper disposal of Fmoc derivatives can lead to the formation of reactive dibenzofulvene (DBF) byproducts in waste lines, potentially causing blockages or exothermic polymerization.

This guide provides a field-proven, compliant workflow for the disposal of Fmoc-NMe-PEG2-acid, distinguishing between pure reagent disposal (expired/degraded stock) and reaction mixture waste (SPPS byproducts).[1]

Part 1: Hazard Identification & Classification

Before handling waste, you must classify the material based on its current state. Use the table below to determine the hazard profile.

Table 1: Chemical Hazard & Waste Profile

FeaturePropertyDisposal Implication
Chemical Structure Fmoc-N(Me)-PEG2-COOHOrganic solid/oil.[1] Combustible.
Primary Hazard Irritant (Skin/Eye - H315, H319)Must be handled with standard PPE (Nitrile gloves, safety glasses).[1]
Reactivity Base-labile (Fmoc group)CRITICAL: Do not mix with strong bases (e.g., unneutralized piperidine waste) in a closed container without venting; CO₂ evolution is possible if carbonates are present, and DBF formation is rapid.[1]
RCRA Status Non-Listed (Generator Knowledge)Typically classified as Class D (Characteristic Waste) if ignitable (D001) in solvent, or simply Non-Regulated Chemical Waste if solid.[1] Best Practice: Treat as Hazardous Organic Waste.
Physical State Viscous oil or low-melting solidHygroscopic.[1] Often becomes tacky upon exposure to air.

Part 2: Waste Stream Segregation (The Decision Matrix)

Effective disposal starts with segregation.[2] Mixing waste streams is the most common cause of lab accidents and disposal vendor rejections.

Workflow Diagram: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct regulatory bin.

Waste_Decision_Matrix Start Waste Source State Physical State? Start->State Solid Pure Solid/Oil (Expired Reagent) State->Solid Dry/Tacky Liquid Solvated/Reaction Mix (DCM, DMF, etc.) State->Liquid Dissolved Solid_Bin Solid Waste Bin (Label: Non-Halogenated Organic) Solid->Solid_Bin Double Bag Solvent_Check Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Solvent_Check Halo_Bin Halogenated Waste (Code: F002) Solvent_Check->Halo_Bin Yes (>10%) NonHalo_Bin Non-Halogenated Waste (Code: F003/D001) Solvent_Check->NonHalo_Bin No (DMF, DMSO only)

Caption: Decision matrix for segregating Fmoc-NMe-PEG2-acid waste based on physical state and solvent content.

Part 3: Operational Disposal Protocols

Scenario A: Disposal of Expired/Pure Reagent (Solid/Oil)

Context: You have an old vial of Fmoc-NMe-PEG2-acid that has hydrolyzed or oxidized.[1]

  • Do Not Solubilize: Unless required by your specific EHS policy, do not dissolve the solid in solvent just to dispose of it. This increases waste volume and hazard potential.

  • Primary Containment: Keep the material in its original glass/plastic vial. Ensure the cap is tight.[3]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type). This protects waste handlers if the glass breaks.

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: "Fmoc-NMe-PEG2-acid (Solid)"[1]

    • Hazards: "Irritant"[1]

    • Constituents: 100% Fmoc-NMe-PEG2-acid[1]

  • Bin Selection: Place in the Solid Hazardous Waste drum (often a wide-mouth HDPE drum).

Scenario B: Disposal of Reaction Mixtures (SPPS Waste)

Context: The reagent was used in peptide synthesis, dissolved in DMF or NMP, potentially mixed with coupling agents (DIC/Oxyma).[4]

  • Quenching (If Reactive): If the mixture contains unreacted carbodiimides (DIC/EDC), add a small amount of water or dilute acid to quench before bottling. Note: Fmoc-NMe-PEG2-acid itself does not require quenching.[1]

  • Solvent Compatibility Check:

    • Halogenated: If the mixture contains Dichloromethane (DCM), it must go into the Halogenated Waste stream (Red can/tag).

    • Non-Halogenated: If dissolved in DMF, DMSO, or NMP, it goes to Non-Halogenated Organic Waste.

  • The "Fmoc Warning": If this waste stream also contains Piperidine (used for deprotection), ensure the waste container is vented or not filled more than 80%. The reaction between Fmoc-derivatives and piperidine releases CO₂ and generates dibenzofulvene.

  • Labeling:

    • Chemical Name: "Peptide Synthesis Waste"[1]

    • Constituents: "DMF (90%), Fmoc-NMe-PEG2-acid (<1%), Piperidine (<5%)"[1]

Part 4: The Self-Validating Safety System

To ensure your lab remains compliant, implement this "Self-Validating" checklist. If you cannot check all boxes, the disposal procedure is incomplete.

Validation CheckCriteriaWhy it matters
[ ] pH Check Waste stream pH is known (approximate).Prevents mixing incompatible acids/bases (e.g., Cyanide generation or exothermic neutralization).[1]
[ ] Solvent Segregation Halogenated solvents (DCM) are separated from Non-Halogenated (DMF).[1]Mixing these incurs high disposal fines (incineration vs. fuel blending).[1]
[ ] Cap Integrity Waste container cap is secure but not over-torqued.Prevents volatile emissions (VOCs) and leaks during transport.[1]
[ ] SAA Limit Satellite Accumulation Area (SAA) volume < 55 gallons.[1]Federal RCRA violation if exceeded without moving to central storage.[1]
[ ] Label Date "Start Date" is blank until the container is full.Once dated, you only have 3 days to move the container (in many jurisdictions).

Part 5: Regulatory Compliance (RCRA Codes)

While Fmoc-NMe-PEG2-acid is not specifically listed, "Generator Knowledge" allows us to assign codes based on the mixture.[1]

  • Pure Substance: Not hazardous by RCRA characteristic unless it exhibits ignitability (unlikely). However, most institutions assign a placeholder code for incineration.

  • Common Waste Codes (Mixtures):

    • D001: Ignitable (if flash point < 60°C, e.g., in Acetone/Acetonitrile).

    • F002: Spent halogenated solvents (if mixed with DCM).

    • F003: Spent non-halogenated solvents (if mixed with Acetone/Ethyl Acetate).

Expert Insight:

"The 'NMe' group on this PEG linker increases its solubility in organic solvents compared to standard amino acids. Consequently, it is almost always found in the organic solvent waste stream rather than aqueous waste. Never pour this down the sink; it will coat plumbing with a tacky PEG residue that is extremely difficult to remove."

References

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov. [Link]

  • National Institutes of Health (NIH). Waste Disposal Guidelines for Laboratories. NIH Division of Environmental Protection. [Link]

Sources

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